molecular formula C28H33ClN4O3 B13398374 Sgccbp30

Sgccbp30

Cat. No.: B13398374
M. Wt: 509.0 g/mol
InChI Key: GEPYBHCJBORHCE-UHFFFAOYSA-N
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Description

Sgccbp30 is a useful research compound. Its molecular formula is C28H33ClN4O3 and its molecular weight is 509.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H33ClN4O3

Molecular Weight

509.0 g/mol

IUPAC Name

4-[1-[2-[2-(3-chloro-4-methoxyphenyl)ethyl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]propan-2-yl]morpholine

InChI

InChI=1S/C28H33ClN4O3/c1-18(32-11-13-35-14-12-32)17-33-25-8-7-22(28-19(2)31-36-20(28)3)16-24(25)30-27(33)10-6-21-5-9-26(34-4)23(29)15-21/h5,7-9,15-16,18H,6,10-14,17H2,1-4H3

InChI Key

GEPYBHCJBORHCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC(=C(C=C4)OC)Cl)CC(C)N5CCOCC5

Origin of Product

United States

Foundational & Exploratory

Technical Guide: SGC-CBP30 Mechanism of Action & Experimental Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

SGC-CBP30 is a potent, selective chemical probe targeting the bromodomains of CBP (CREB-binding protein) and p300 (E1A-associated protein p300).[1][2] Unlike catalytic inhibitors (e.g., A-485) that target the HAT domain, SGC-CBP30 inhibits the reader function of these proteins—specifically their ability to recognize and bind acetylated lysine residues on histones.[2]

This guide details the molecular mechanism, selectivity profile, and validated experimental protocols for using SGC-CBP30 to interrogate chromatin biology.

Part 1: The Molecular Target (CBP/p300 Bromodomain)[2][3]

The Role of the Bromodomain

CBP and p300 are multidomain transcriptional co-activators.[2] While their Histone Acetyltransferase (HAT) domains write epigenetic marks, their bromodomains (BRDs) read them.[2]

  • Function: The CBP/p300 BRD anchors the transcriptional machinery to hyperacetylated chromatin regions (e.g., super-enhancers).[2]

  • Pathological Relevance: In malignancies like Multiple Myeloma and Prostate Cancer, this anchoring is critical for sustaining the expression of oncogenes such as IRF4 and MYC.

Structural Biology of Inhibition

SGC-CBP30 utilizes a 3,5-dimethylisoxazole headgroup.[2] This moiety acts as a neutral acetyl-lysine mimetic.[2]

  • Binding Mode: The isoxazole oxygen forms a hydrogen bond with the conserved asparagine (Asn1168 in CBP) in the bromodomain binding pocket.[2]

  • Displacement: By occupying this pocket, SGC-CBP30 physically prevents the bromodomain from docking onto acetylated histone tails (H3K27ac, H3K18ac).[2]

Part 2: SGC-CBP30 Chemical Biology Profile

Selectivity Profile (The "Probe" Standard)

A critical feature of SGC-CBP30 is its selectivity against the BET family (BRD4), which prevents the toxicity associated with pan-BET inhibition.[2]

Table 1: Biophysical Potency & Selectivity

Target DomainAssay MethodKd / IC50Selectivity Fold
CBP Bromodomain ITC / AlphaScreen21 nM 1x (Primary Target)
p300 Bromodomain ITC / AlphaScreen32 nM ~1.5x (Dual Target)
BRD4 (BD1) ITC> 8,500 nM> 400x
BRD4 (BD2) ITC> 10,000 nM> 500x

Data Source: Hay et al., JACS 2014 [1]

Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition mechanism and the downstream transcriptional consequences.

G cluster_0 Chromatin Landscape Histone Acetylated Histone (H3K27ac) CBP CBP/p300 Complex (Active) Histone->CBP Recruitment via Bromodomain Gene Oncogene Transcription (IRF4, MYC) CBP->Gene Co-activation Inhibitor SGC-CBP30 (Small Molecule) Inhibitor->CBP Competitive Binding (Kd = 21 nM) Displaced Displaced CBP/p300 (Inactive) Inhibitor->Displaced Induces Release

Figure 1: SGC-CBP30 acts as a competitive inhibitor, displacing CBP/p300 from acetylated chromatin and silencing downstream oncogenic networks.[2]

Part 3: Downstream Signaling Consequences[2]

Unlike BET inhibitors (e.g., JQ1) which cause broad transcriptional pausing, SGC-CBP30 exhibits a more specific transcriptional footprint.[2]

  • IRF4 Suppression: In multiple myeloma, SGC-CBP30 directly suppresses IRF4 expression.[2]

  • MYC Regulation: While BET inhibitors target MYC directly, SGC-CBP30 suppresses MYC as a secondary consequence of IRF4 downregulation [2].[2]

  • Th17 Differentiation: The compound blocks the differentiation of pro-inflammatory Th17 cells by reducing IL-17A secretion, validating its potential in autoimmune research [3].[1]

Part 4: Validated Experimental Protocols

To ensure scientific integrity, use these self-validating protocols to confirm target engagement in your specific model system.

Cellular FRAP (Fluorescence Recovery After Photobleaching)

Objective: Quantify the residence time of CBP on chromatin.[2] SGC-CBP30 should decrease residence time (faster recovery).

Prerequisites:

  • Cell Line: U2OS or HEK293T.[2]

  • Plasmid: GFP-CBP (full length) or GFP-CBP-Bromodomain.[2]

  • Equipment: Confocal microscope with FRAP module.

Protocol:

  • Transfection: Transfect cells with GFP-CBP plasmid 24 hours prior to imaging.[2]

  • Treatment: Treat cells with 2.5 µM SGC-CBP30 or DMSO (Control) for 1 hour.

  • Acquisition Setup:

    • Select a region of interest (ROI) within the nucleus (avoid nucleoli).[2]

    • Pre-bleach: Measure baseline fluorescence (5 frames).[2]

    • Bleach: Use 100% laser power (488 nm) for <200ms to bleach the ROI.[2]

    • Recovery: Image continuously for 30–60 seconds to monitor fluorescence return.

  • Analysis:

    • Normalize data:

      
      .
      
    • Fit to a single exponential association curve.[2]

    • Validation Criteria: The

      
       (half-time of recovery) for SGC-CBP30 treated cells must be significantly lower  than DMSO controls (indicating the protein is freely diffusing and not bound to chromatin).
      
NanoBRET Target Engagement Assay

Objective: Measure intracellular binding affinity in live cells.

Protocol Workflow:

  • Transfection: Co-express CBP-Luciferase (NanoLuc) and Histone H3.3-HaloTag.[2]

  • Labeling: Add HaloTag-618 ligand (fluorescent acceptor).[2]

  • Competition: Add serial dilutions of SGC-CBP30.

  • Readout: If SGC-CBP30 binds CBP, it prevents CBP-Luciferase from interacting with Histone-HaloTag.[2]

  • Result: A decrease in BRET signal (Energy Transfer) correlates with inhibitor concentration.[2]

Part 5: Experimental Workflow Visualization

Workflow cluster_validation Validation Hierarchy Step1 Biophysical (ITC/AlphaScreen) Step2 Cellular Engagement (FRAP/NanoBRET) Step1->Step2 Permeable? Step3 Functional Readout (qPCR: IRF4/MYC) Step2->Step3 Phenotype? Success Success Step3->Success Valid Probe Compound SGC-CBP30 Compound->Step1 Kd < 50nM?

Figure 2: The recommended validation hierarchy to confirm on-target effects before proceeding to phenotypic screening.

References

  • Hay, D. A., et al. (2014). Discovery and optimization of small-molecule ligands for the CBP/p300 bromodomains.[2][3] Journal of the American Chemical Society.[2][3]

  • Conery, A. R., et al. (2016). Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma.[2] eLife.[2][4]

  • Hammitzsch, A., et al. (2015). CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses.[2] Proceedings of the National Academy of Sciences.

  • Structural Genomics Consortium (SGC). SGC-CBP30 Chemical Probe Page.[2] SGC Website.[2] [2]

Sources

The Selectivity Profile of SGC-CBP30: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Selectivity in Targeting CBP/p300 Bromodomains

The transcriptional co-activators CREB-binding protein (CBP) and p300 are central regulators of gene expression, implicated in a vast array of cellular processes from proliferation and differentiation to DNA repair.[1] Their function is mediated in part by a highly conserved bromodomain (BRD), an epigenetic reader module that recognizes and binds to acetylated lysine residues on histones and other proteins.[1] This interaction is a key event in chromatin remodeling and the recruitment of the transcriptional machinery. The critical role of CBP/p300 in both normal physiology and pathological states, including cancer and inflammatory diseases, has made their bromodomains highly attractive targets for therapeutic intervention.[1]

However, the human genome encodes 61 bromodomains across eight families, many of which share structural similarities in their acetyl-lysine binding pockets. This presents a significant challenge in drug discovery: the development of small molecule inhibitors that are potent against their intended target while maintaining high selectivity across the broader bromodomain family. Off-target inhibition, particularly of the well-studied Bromodomain and Extra-Terminal domain (BET) family (e.g., BRD4), can lead to unintended biological consequences and potential toxicities, complicating the therapeutic rationale.[2]

SGC-CBP30 emerged from the Structural Genomics Consortium (SGC) as a potent and highly selective chemical probe for the CBP/p300 bromodomains.[3][4] This guide provides an in-depth technical overview of the selectivity profile of SGC-CBP30, the experimental methodologies used to define it, and field-proven protocols for researchers to independently validate and explore its activity.

SGC-CBP30: A Potent and Selective Chemical Probe

SGC-CBP30 is a synthetic organic compound that acts as a competitive inhibitor at the acetyl-lysine binding site of the CBP and p300 bromodomains.[5] It demonstrates low nanomolar potency for its primary targets, with reported dissociation constants (Kd) of 21 nM for CBP and 32 nM for p300 .[3][4]

The key attribute of SGC-CBP30 as a chemical probe is its remarkable selectivity. It exhibits a 40-fold selectivity for CBP over the first bromodomain of BRD4 (BRD4(1)) and a 250-fold selectivity over the second bromodomain (BRD4(2)).[3] This selectivity is crucial for dissecting the specific biological functions of CBP/p300 bromodomains, distinct from those of the BET family.[5] Transcriptional profiling studies have confirmed that SGC-CBP30 has a much more restricted effect on gene expression compared to pan-BET inhibitors like JQ1, underscoring its precise mechanism of action.[3][5] This high selectivity allows researchers to probe CBP/p300-specific biology with greater confidence, reducing the likelihood of confounding off-target effects.

Defining the Selectivity Profile: A Multi-Assay Approach

A comprehensive understanding of an inhibitor's selectivity is not derived from a single experiment but is built upon a foundation of orthogonal assays. Each method provides a different lens through which to view the compound's interaction with its target and potential off-targets. The characterization of SGC-CBP30's selectivity relies on a combination of biophysical and cellular assays.

Biophysical Assays: Quantifying Direct Binding Events

The initial assessment of selectivity is typically performed using purified proteins in cell-free systems. This approach allows for the direct measurement of binding affinity and thermodynamics without the complexities of the cellular environment.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[6]

Field-Proven Insights: The power of ITC lies in its label-free, in-solution nature, which provides an unambiguous measure of direct binding. For SGC-CBP30, ITC was instrumental in confirming its low nanomolar affinity for CBP and p300 and quantifying the weaker interactions with off-targets like BRD4(1).[7]

Differential Scanning Fluorimetry (DSF), also known as a Thermal Shift Assay, is a rapid and cost-effective method for assessing compound binding. It measures the change in the melting temperature (ΔTm) of a protein upon ligand binding. A significant increase in Tm indicates that the inhibitor is binding to and stabilizing the protein.

Field-Proven Insights: The primary utility of TSA is in its application for screening against large panels of proteins to quickly identify potential on- and off-targets. For SGC-CBP30, a broad screen against 45 human bromodomains revealed that significant thermal stabilization was largely restricted to CBP and p300, with only minor shifts observed for some BET family members, providing the first comprehensive look at its selectivity.[7][8]

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology used to study biomolecular interactions. In the context of bromodomain inhibitors, it measures the ability of a compound to disrupt the interaction between a bromodomain protein and an acetylated histone peptide ligand.

Field-Proven Insights: AlphaScreen is highly amenable to high-throughput screening (HTS) and is often used for primary screening and dose-response analysis to determine IC50 values. It confirmed the potent inhibition of the CBP-histone interaction by SGC-CBP30 and its weaker activity against BRD4.[2]

Cellular Assays: Confirming Target Engagement in a Physiological Context

While biophysical assays are essential, it is crucial to demonstrate that an inhibitor can engage its target within the complex environment of a living cell.

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful technique for quantifying compound binding to a specific protein target in living cells. It measures the energy transfer between a NanoLuc® luciferase-tagged bromodomain and a cell-permeable fluorescent tracer that binds to the same pocket. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.

Field-Proven Insights: This assay provides a quantitative measure of intracellular target occupancy and apparent affinity. It is a critical step to bridge the gap between biochemical potency and cellular activity, confirming that a compound like SGC-CBP30 can penetrate the cell membrane and bind to CBP/p300 in its native environment.

Quantitative Selectivity Data for SGC-CBP30

The following table summarizes the selectivity profile of SGC-CBP30 against a panel of human bromodomains, primarily derived from thermal shift and ITC data.

Bromodomain TargetFamilyAssay TypeValueSelectivity vs. CBPReference
CREBBP (CBP) IVITC (Kd) 21 nM 1-fold [3][4]
EP300 (p300) IVITC (Kd) 32 nM ~1.5-fold [3][4]
BRD4(1)II (BET)ITC (Kd)885 nM~42-fold[7]
BRD4(2)II (BET)ITC (Kd)>5000 nM>250-fold[3]
BRD2(1)II (BET)TSA (ΔTm)1.8 °C-[7]
BRD3(1)II (BET)TSA (ΔTm)2.0 °C-[7]
BRDTII (BET)TSA (ΔTm)No significant shift-[7]
Other BRDs (40+)I-VIIITSA (ΔTm)No significant shiftHigh[7][8]

Note: A comprehensive, publicly available BROMOscan dataset for SGC-CBP30 was not identified at the time of this writing. The data presented is a synthesis of published ITC and Thermal Shift Assay results, which provide a robust view of the inhibitor's selectivity.

Experimental Protocols: A Practical Guide

The following protocols are designed to provide a detailed, step-by-step methodology for key experiments used to characterize the selectivity of bromodomain inhibitors like SGC-CBP30.

Protocol 1: Isothermal Titration Calorimetry (ITC)

This protocol outlines the determination of binding affinity and thermodynamics for the interaction between SGC-CBP30 and a bromodomain-containing protein.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 1. Protein Purification & QC (>95% purity, monodisperse) P2 2. Buffer Preparation (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) P1->P2 P3 3. Precise Concentration Measurement (Protein & SGC-CBP30) P2->P3 P4 4. Buffer Matching (Dialyze protein, dissolve inhibitor in same buffer) P3->P4 E1 5. Load Cell & Syringe Cell: 20-30 µM Bromodomain Syringe: 200-300 µM SGC-CBP30 P4->E1 E2 6. Set Parameters (Temp: 25°C, Injections: 20-30 x 1.5-2 µL) E1->E2 E3 7. Equilibrate System E2->E3 E4 8. Run Titration E3->E4 A1 9. Integrate Raw Heat Bursts E4->A1 A2 10. Subtract Heats of Dilution (Control titration: inhibitor into buffer) A1->A2 A3 11. Fit Data to Binding Model (e.g., one-site binding model) A2->A3 A4 12. Determine K_d, ΔH, and n A3->A4

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Methodology:

  • Protein and Compound Preparation:

    • Express and purify the bromodomain of interest to >95% purity. Ensure the protein is monodisperse via size-exclusion chromatography.

    • Prepare a concentrated stock of SGC-CBP30 (e.g., 10 mM in 100% DMSO).

    • Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare the final inhibitor solution by diluting the DMSO stock into the exact same buffer used for dialysis, ensuring the final DMSO concentration is matched between the cell and syringe solutions (typically <2%).

  • ITC Instrument Setup:

    • Thoroughly clean the sample cell and syringe with detergent and water, followed by extensive rinsing with the ITC buffer.

    • Set the experimental temperature (e.g., 25°C).

  • Loading and Titration:

    • Load the protein solution (e.g., 20-50 µM) into the sample cell, avoiding bubbles.

    • Load the SGC-CBP30 solution (e.g., 10-15x the protein concentration) into the injection syringe.

    • Place the syringe into the instrument and allow the system to thermally equilibrate.

    • Perform a series of injections (e.g., an initial 0.5 µL injection followed by 20-30 injections of 1.5-2 µL) with sufficient spacing to allow a return to baseline.

  • Data Analysis:

    • Integrate the heat signal for each injection peak.

    • Perform a control experiment by injecting SGC-CBP30 into the buffer alone to determine the heat of dilution. Subtract this from the binding data.

    • Fit the integrated and corrected data to an appropriate binding model (e.g., a single-site model) using the manufacturer's software to determine Kd, ΔH, and stoichiometry (n).

Protocol 2: AlphaLISA Competition Assay

This protocol describes how to determine the IC50 of SGC-CBP30 for the disruption of a bromodomain-histone peptide interaction.

AlphaLISA_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Steps (384-well) cluster_read Detection & Analysis P1 1. Prepare Assay Buffer P2 2. Prepare SGC-CBP30 Serial Dilution P3 3. Prepare Protein/Peptide Mix (GST-BRD + Biotin-Histone Peptide) A2 5. Add Protein/Peptide Mix P3->A2 A1 4. Add SGC-CBP30 Dilutions to Plate A1->A2 A3 6. Incubate (e.g., 30 min at RT) A2->A3 A4 7. Add Acceptor Beads (Anti-GST conjugated) A3->A4 A5 8. Incubate (e.g., 60 min at RT, dark) A4->A5 A6 9. Add Donor Beads (Streptavidin conjugated) A5->A6 A7 10. Incubate (e.g., 60 min at RT, dark) A6->A7 R1 11. Read Plate on Alpha-enabled Reader A7->R1 R2 12. Plot Signal vs. [Inhibitor] R1->R2 R3 13. Calculate IC50 via Non-linear Regression R2->R3

Caption: Workflow for an AlphaLISA bromodomain inhibitor assay.

Methodology:

  • Reagent Preparation:

    • Prepare all reagents in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

    • Prepare a serial dilution of SGC-CBP30 in assay buffer containing a constant, low percentage of DMSO.

    • Prepare a mix of GST-tagged bromodomain protein and a biotinylated acetyl-histone peptide at concentrations optimized for a robust signal (typically low nM range).

  • Assay Procedure (384-well plate):

    • Add a small volume (e.g., 5 µL) of the SGC-CBP30 serial dilutions to the assay plate wells. Include DMSO-only wells for positive (no inhibition) and no-protein wells for negative (background) controls.

    • Add an equal volume (e.g., 5 µL) of the protein/peptide mix to all wells.

    • Incubate at room temperature for 30 minutes to allow the inhibitor to bind to the protein.

    • Add an equal volume (e.g., 5 µL) of Glutathione-conjugated AlphaLISA Acceptor beads diluted in assay buffer.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add an equal volume (e.g., 5 µL) of Streptavidin-conjugated Donor beads diluted in assay buffer.

    • Incubate for another 60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-capable plate reader.

    • Plot the AlphaLISA signal against the logarithm of the SGC-CBP30 concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol 3: NanoBRET™ Target Engagement Assay

This protocol provides a method to quantify the apparent intracellular affinity of SGC-CBP30 for the CBP bromodomain.

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Plate Steps (96-well, white) cluster_read Detection & Analysis P1 1. Transfect HEK293T cells (NanoLuc-CBP Bromodomain fusion vector) P2 2. Culture cells for 24h P3 3. Harvest and Resuspend Cells (in Opti-MEM) A2 5. Add Transfected Cells P3->A2 A1 4. Add SGC-CBP30 Serial Dilution A1->A2 A3 6. Add NanoBRET Tracer A2->A3 A4 7. Incubate (e.g., 2h at 37°C, 5% CO2) A3->A4 A5 8. Add Nano-Glo Substrate/Inhibitor Mix A4->A5 A6 9. Read Plate A5->A6 R1 10. Measure Donor (460nm) and Acceptor (610nm) Emission A6->R1 R2 11. Calculate NanoBRET Ratio (Acceptor/Donor) R1->R2 R3 12. Plot Ratio vs. [Inhibitor] & Calculate IC50 R2->R3

Caption: Workflow for a NanoBRET™ cellular target engagement assay.

Methodology:

  • Cell Preparation:

    • Transfect HEK293T cells with a plasmid encoding for the CBP bromodomain fused to NanoLuc® luciferase.

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

  • Assay Procedure (96-well white plate):

    • Prepare a serial dilution of SGC-CBP30 in Opti-MEM.

    • Dispense the transfected cells into the wells of the assay plate.

    • Add the SGC-CBP30 dilutions to the cells.

    • Add the NanoBRET™ fluorescent tracer at its predetermined optimal concentration.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow for compound entry and target engagement.

  • Signal Detection:

    • Prepare the Nano-Glo® substrate solution containing an extracellular NanoLuc® inhibitor (to quench any signal from lysed cells).

    • Add the substrate mix to all wells.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (~460nm) and acceptor emission (>600nm).

  • Data Analysis:

    • Calculate the raw NanoBRET™ ratio for each well by dividing the acceptor signal by the donor signal.

    • Normalize the data relative to vehicle (DMSO) controls.

    • Plot the corrected NanoBRET™ ratio against the logarithm of the SGC-CBP30 concentration and fit the curve to determine the cellular IC50.

Conclusion: An Authoritative View on SGC-CBP30 Selectivity

The chemical probe SGC-CBP30 is a cornerstone for investigating the biological roles of CBP and p300 bromodomains. Its value is intrinsically linked to its well-defined and high degree of selectivity. This guide has synthesized the critical data and methodologies that underpin our understanding of this selectivity. By employing a rigorous, multi-faceted approach combining biophysical (ITC, TSA), biochemical (AlphaLISA), and cellular (NanoBRET™) assays, the scientific community has established SGC-CBP30 as a reliable tool. The provided protocols offer a validated framework for researchers to not only confirm these findings but also to apply these techniques in the discovery and characterization of novel epigenetic inhibitors. The continued application of these robust methodologies is paramount to ensuring the scientific integrity and translational potential of research in this competitive and promising field.

References

  • Title: Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma. Source: eLife URL: [Link]

  • Title: CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses. Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Cellular AlphaLISA assay development to detect bromodomain–histone H3... Source: ResearchGate URL: [Link]

  • Title: CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses. Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Figure S6. ITC titration curves for the binding of the CREBBP and BRD4(1) bromodomains... Source: ResearchGate URL: [Link]

  • Title: CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses - PMC Source: PubMed Central URL: [Link]

  • Title: BROMOscan Technology Source: Eurofins Discovery URL: [Link]

  • Title: Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 Source: Malvern Panalytical URL: [Link]

  • Title: SGC-CBP30 A CREBBP/EP300-selective chemical probe Source: Structural Genomics Consortium URL: [Link]

  • Title: NanoBRET assays to assess cellular target engagement of compounds Source: EUbOPEN URL: [Link]

  • Title: A bead-based proximity assay for BRD4 ligand discovery - PMC Source: National Institutes of Health URL: [Link]

  • Title: Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - PMC Source: National Institutes of Health URL: [Link]

  • Title: Bioassays for Biologics Source: Eurofins DiscoverX URL: [Link]

  • Title: (PDF) Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET Source: ResearchGate URL: [Link]

  • Title: Characterizing Binding Interactions by ITC Source: TA Instruments URL: [Link]

  • Title: CBP/p300 bromodomain: new promising epigenetic target Source: Visualized Cancer Medicine URL: [Link]

  • Title: Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design Source: White Rose Research Online URL: [Link]

Sources

Technical Guide: SGC-CBP30 – Chemical Structure, Properties, and Experimental Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

SGC-CBP30 is a highly potent, selective chemical probe designed to inhibit the bromodomains of CREB-binding protein (CBP/CREBBP) and E1A binding protein p300 (EP300) .[1][2] Developed by the Structural Genomics Consortium (SGC), it serves as a critical tool for dissecting the epigenetic regulation of gene transcription, particularly in inflammatory pathways (e.g., Th17 differentiation) and oncology. This guide provides a comprehensive technical analysis of its chemical structure, physicochemical properties, mechanism of action, and validated experimental protocols for researchers.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identification

SGC-CBP30 acts as a specific acetyl-lysine (Kac) mimetic.[3] Its scaffold is built upon a 3,5-dimethylisoxazole headgroup fused to a benzimidazole core, optimized for shape complementarity within the CBP/p300 hydrophobic pocket.

PropertyDetail
Common Name SGC-CBP30 (CBP30)
IUPAC Name 2-[2-(3-chloro-4-methoxyphenyl)ethyl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[(2S)-2-(morpholin-4-yl)propyl]-1H-1,3-benzodiazole
CAS Number 1613695-14-9
PubChem CID 72201027
Molecular Formula C₂₈H₃₃ClN₄O₃
Molecular Weight 509.04 g/mol (Monoisotopic Mass: 508.22 g/mol )
Chirality Contains one chiral center (S-enantiomer is the active probe)
Structural Pharmacophore Analysis

The molecule can be dissected into three functional domains:

  • Acetyl-Lysine Mimetic (Head): The 3,5-dimethylisoxazole moiety mimics the acetylated lysine of histone tails, forming a critical hydrogen bond with the conserved Asparagine residue (Asn1168 in CBP) in the bromodomain binding pocket.

  • Scaffold Core: The benzimidazole ring provides a rigid linker that positions the headgroup and side chains correctly.

  • Solubility/Selectivity Tail: The morpholine side chain improves physicochemical properties (solubility) and induces steric clashes with non-target bromodomains (like BRD4), thereby enhancing selectivity.

Part 2: Physicochemical Profile

Understanding the physical limits of SGC-CBP30 is crucial for assay reproducibility.

ParameterValueNotes
Solubility (DMSO) ~50 mM (25 mg/mL)Recommended stock solvent.
Solubility (Ethanol) ~25 mMRequires sonication; less stable than DMSO.
Solubility (Water) NegligibleDo not dissolve directly in aqueous media.
LogP 4.89Highly lipophilic; requires careful dilution.
pKa ~6.5 (Morpholine nitrogen)Protonated at physiological pH.
Stability (Solid) 2 years at -20°CStore desicated and protected from light.
Stability (Solution) 6 months at -80°CAvoid repeated freeze-thaw cycles.

Part 3: Mechanism of Action & Structural Biology

Binding Mechanism

SGC-CBP30 functions as a competitive inhibitor of the CBP/p300 bromodomains. It displaces acetylated histone peptides (e.g., H3K56ac, H3K27ac) from the bromodomain pocket, thereby preventing the recruitment of the transcriptional machinery to chromatin.

  • Primary Target: CBP Bromodomain (Kd = 21 nM) and p300 Bromodomain (Kd = 32 nM).[4]

  • Selectivity: Exhibits >40-fold selectivity over the first bromodomain of BRD4 (BRD4(1)) and >250-fold over BRD4(2).[2]

  • Structural Evidence: The co-crystal structure of SGC-CBP30 with the CBP bromodomain is deposited in the Protein Data Bank under PDB ID: 4NR7 .

Interaction Network (Graphviz Visualization)

The following diagram illustrates the key molecular interactions stabilizing SGC-CBP30 within the CBP binding pocket.

BindingMechanism cluster_pocket CBP Bromodomain Pocket Probe SGC-CBP30 (Ligand) Asn1168 Asn1168 (Conserved Anchor) Probe->Asn1168 H-Bond (Isoxazole O) Tyr1125 Tyr1125 (Water-Mediated) Probe->Tyr1125 H-Bond (via H2O) Hydrophobic WPF Shelf (Val1174, Leu1120) Probe->Hydrophobic Van der Waals (Benzimidazole) Chromatin Chromatin (H3K27ac) Probe->Chromatin Displaces

Caption: Key molecular interactions between SGC-CBP30 and the CBP Bromodomain (PDB: 4NR7).

Part 4: Experimental Protocols

Stock Solution Preparation

Objective: Create a stable 10 mM stock solution.

  • Weighing: Accurately weigh 5.09 mg of SGC-CBP30 powder.

  • Solvent Addition: Add 1.00 mL of anhydrous DMSO (99.9% purity).

    • Note: Do not use hydrous DMSO as it may precipitate the compound over time.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at room temperature.

  • Aliquoting: Dispense into 50 µL aliquots in amber microcentrifuge tubes.

  • Storage: Snap-freeze in liquid nitrogen and store at -80°C.

Cellular Assay Guidelines (Th17 Differentiation Example)

SGC-CBP30 is frequently used to inhibit IL-17A secretion.

  • Cell Seeding: Seed CD4+ T cells in appropriate media.

  • Dilution Series:

    • Prepare an intermediate dilution (e.g., 1000x) in culture media to minimize DMSO shock.

    • Final DMSO concentration in the well must be <0.1% (v/v).

  • Treatment: Treat cells with SGC-CBP30 at concentrations ranging from 0.5 µM to 5 µM .

    • Control: Use SGC-CBP30N (negative control probe) at identical concentrations to rule out off-target toxicity.

  • Incubation: Incubate for 48–72 hours depending on the readout (qPCR for mRNA or ELISA for cytokine secretion).

Experimental Workflow Diagram

Workflow Start SGC-CBP30 Powder (-20°C) Stock 10 mM Stock in DMSO Start->Stock Dissolve Intermediate Intermediate Dilution (Media + 0.1% DMSO) Stock->Intermediate Dilute (1:1000) Assay Cellular Assay (Th17 / Cancer Lines) Intermediate->Assay Treat Cells (0.5-5 µM) Readout Readout (ELISA / qPCR) Assay->Readout 48-72 hrs Control Negative Control (SGC-CBP30N) Control->Assay Parallel Treatment

Caption: Recommended workflow for handling and applying SGC-CBP30 in cellular assays.

Part 5: Synthesis & Quality Control

Synthetic Route Overview

The synthesis of SGC-CBP30 was originally described by Hay et al. (2014) . It involves a convergent synthesis strategy:

  • Precursor Assembly: A 3,5-dimethylisoxazole derivative is coupled to a phenylenediamine scaffold.

  • Cyclization: Formation of the benzimidazole core via condensation.

  • Chiral Installation: Introduction of the (S)-2-aminopropanol derived moiety (or similar chiral amine) to install the chiral center.

  • Morpholine Ring Closure: Alkylation with 2-bromoethyl ether to form the morpholine tail.

Quality Control Metrics

For drug development applications, ensure the probe meets these criteria:

  • Purity (HPLC): >98% at 254 nm.

  • Enantiomeric Excess (ee): >95% (S-isomer) determined by Chiral HPLC.

  • Identity: Verified by 1H-NMR and High-Resolution Mass Spectrometry (HRMS).

References

  • Hay, D. A., et al. (2014). Discovery and Optimization of Small-Molecule Ligands for the CBP/p300 Bromodomains.[1] Journal of the American Chemical Society, 136(26), 9308–9319.[1] Link

  • Hammitzsch, A., et al. (2015). CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses. Proceedings of the National Academy of Sciences, 112(34), 10768–10773. Link

  • Structural Genomics Consortium (SGC). SGC-CBP30 Probe Summary. The SGC Website. Link

  • RCSB Protein Data Bank. Crystal Structure of CBP Bromodomain with SGC-CBP30 (PDB: 4NR7). Link

Sources

Technical Guide: SGC-CBP30 Target Engagement (CBP vs p300)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

SGC-CBP30 is a potent, selective chemical probe designed to inhibit the bromodomains of CBP (CREB-binding protein, CREBBP) and p300 (E1A-associated protein p300, EP300). While these two paralogs share high structural homology—particularly within their bromodomains—they exhibit distinct biological functions in chromatin remodeling and transcriptional co-activation.

This guide details the technical workflows required to validate SGC-CBP30 target engagement. It addresses the challenge of distinguishing CBP from p300 engagement and provides rigorous protocols for Cellular Thermal Shift Assays (CETSA) and Fluorescence Recovery After Photobleaching (FRAP) to quantify chromatin displacement.

Chemical Biology Profile & Selectivity

SGC-CBP30 is a dual inhibitor.[1] It does not significantly discriminate between the bromodomains of CBP and p300 due to the 96% sequence identity in their bromodomain regions. However, its value lies in its exquisite selectivity against the BET family (e.g., BRD4), which is a common off-target for less specific bromodomain inhibitors.

Table 1: SGC-CBP30 Potency and Selectivity Data
TargetDomainAssay TypeValueSelectivity Factor
CBP BromodomainAlphaScreen (IC50)21 nM Primary Target
p300 BromodomainAlphaScreen (IC50)38 nM Primary Target
CBP BromodomainITC (Kd)0.32 µM -
p300 BromodomainITC (Kd)0.35 µM -
BRD4 BD1AlphaScreen (IC50)> 5,000 nM> 40-fold selective
BRD4 BD1ITC (Kd)0.94 µM~3-fold (Biophysical)*

> Note: While ITC shows lower biophysical selectivity, cellular assays (FRAP/viability) demonstrate functional selectivity due to the distinct residence times and complex formation differences between CBP/p300 and BET proteins [1].

Mechanistic Basis of Target Engagement

The mechanism of action for SGC-CBP30 relies on competitive inhibition. Under basal conditions, CBP and p300 bromodomains recognize acetylated lysine residues (Kac) on histone tails (primarily H3K18ac and H3K27ac). SGC-CBP30 occupies the acetyl-lysine binding pocket, displacing the protein from chromatin.

Diagram 1: Mechanism of Chromatin Displacement

G SGC SGC-CBP30 (Small Molecule) Pocket Bromodomain Kac Pocket SGC->Pocket Competes with Acetyl-Lysine CBP_Chromatin CBP/p300::Chromatin Complex CBP_Chromatin->Pocket Dependent on Displacement Chromatin Displacement Pocket->Displacement Inhibition Triggers Transcript Transcriptional Pausing (IRF4/IL-17) Displacement->Transcript Downstream Effect

Caption: SGC-CBP30 competitively binds the bromodomain pocket, forcing CBP/p300 dissociation from chromatin.

Validating Engagement: Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is the gold standard for demonstrating physical binding in intact cells. It relies on the principle of ligand-induced thermal stabilization . When SGC-CBP30 binds CBP/p300, it increases the temperature at which the protein unfolds and aggregates [2].

Experimental Logic
  • Why: To prove the compound enters the cell and binds the specific target in the cytosolic/nuclear environment.

  • Control: Use DMSO (vehicle) as the negative control.

  • Differentiation: To distinguish CBP from p300, you must use specific primary antibodies for each protein during the detection phase.

Protocol: Isothermal Dose-Response (ITDR)
  • Cell Seeding: Seed cells (e.g., THP-1 or Multiple Myeloma lines) to reach 80% confluency.

  • Treatment: Treat cells with SGC-CBP30 in a dose-response curve (e.g., 10 nM to 10 µM) for 1 hour at 37°C.

  • Harvest: Pellet cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heat Shock: Aliquot cell suspension into PCR tubes. Heat at a fixed temperature (52°C is recommended for CBP/p300 based on melting curves) for 3 minutes.

  • Cooling: Immediately incubate on ice for 3 minutes.

  • Lysis: Add lysis buffer (with 0.4% NP-40) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C).

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated (unbound/unfolded) proteins.

  • Detection: Collect supernatant. Analyze via Western Blot using anti-CBP (e.g., Cell Signaling #7389) or anti-p300 (e.g., Cell Signaling #54062).

    • Success Criteria: Increased band intensity in treated samples compared to DMSO at the challenge temperature.

Diagram 2: CETSA Workflow

CETSA cluster_0 Phase 1: Treatment cluster_1 Phase 2: Thermal Challenge cluster_2 Phase 3: Separation Cells Live Cells + SGC-CBP30 Heat Heat Shock (52°C) 3 Minutes Cells->Heat Ice Snap Cool (Ice) Heat->Ice Lysis Lysis & Spin (20,000g) Ice->Lysis Pellet Pellet: Aggregated Protein Lysis->Pellet Super Supernatant: Stabilized Protein Lysis->Super

Caption: CETSA workflow isolating stabilized CBP/p300-ligand complexes from aggregated unbound proteins.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP measures the mobility of a protein within the nucleus. Chromatin-bound CBP/p300 has low mobility (slow recovery). Inhibition of the bromodomain releases the protein, increasing mobility (fast recovery).

Experimental Logic
  • Why: Validates functional displacement from chromatin, which is the prerequisite for transcriptional modulation.

  • Constructs: Transfect cells with GFP-CBP or GFP-p300 full-length plasmids.

  • Control: (+)-JQ1 (BET inhibitor) can serve as a specificity control; it should NOT significantly alter CBP/p300 mobility at selective concentrations (<1 µM).

Protocol Steps
  • Transfection: Transfect U2OS or HeLa cells with GFP-CBP or GFP-p300. Wait 24 hours.

  • Staining: Stain DNA with Hoechst 33342 to visualize nuclei.

  • Treatment: Incubate with SGC-CBP30 (1 µM) or DMSO for 1 hour.

  • Bleaching: Using a confocal microscope, bleach a defined nuclear region (ROI) with high-intensity laser power (100% transmission).

  • Acquisition: Monitor fluorescence recovery in the ROI every 0.5 seconds for 60 seconds.

  • Analysis: Normalize data to pre-bleach intensity. Calculate

    
     (half-time of recovery).
    
    • Result: SGC-CBP30 treatment should significantly decrease

      
       (faster recovery) compared to DMSO [3].
      

Addressing the CBP vs p300 Selectivity Challenge

SGC-CBP30 is equipotent against CBP and p300. In a research setting, if you must distinguish the biological contribution of inhibiting one over the other while using this probe, you cannot rely on the compound alone.

Recommended Strategy: Genetic Isolation + Chemical Inhibition To attribute a phenotype specifically to p300 inhibition using SGC-CBP30:

  • CRISPR/Cas9 Knockout: Generate a CBP-/- cell line.

  • Apply SGC-CBP30: Any remaining bromodomain-dependent phenotype changes (e.g., H3K18ac reduction) can be attributed to p300 engagement.

  • Reciprocal: Perform the inverse in p300-/- cells to study CBP.

Why this matters: While the bromodomains are nearly identical, the HAT (Histone Acetyltransferase) domains have different substrate specificities (e.g., p300 is more efficient at H4K16ac, while CBP prefers H3K18ac under limiting conditions) [4]. SGC-CBP30 blocks the recruitment via the bromodomain, which may indirectly affect these HAT activities by preventing localization to specific enhancers.

References

  • Structural Genomics Consortium. SGC-CBP30: A chemical probe for CBP/p300 bromodomains. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[2][3] Science.[4] [Link]

  • Hay, D. A., et al. (2014).[5] Discovery and optimization of small-molecule ligands for the CBP/p300 bromodomains. Journal of the American Chemical Society. [Link]

  • Henry, R. A., et al. (2013). Differences in specificity and selectivity between CBP and p300 acetylation of histone H3 and H3/H4.[6][7] Biochemistry.[4][6][7][8] [Link]

Sources

Technical Guide: SGC-CBP30 in Epigenetic Regulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Probe Profile

SGC-CBP30 is a highly selective chemical probe designed to inhibit the bromodomains (BRDs) of CREB-binding protein (CBP/CREBBP) and E1A-binding protein p300 (EP300) . Unlike catalytic inhibitors that target the histone acetyltransferase (HAT) domain, SGC-CBP30 targets the epigenetic "reading" function—the recognition of acetylated lysine residues on histones and non-histone proteins.

This distinction is critical for experimental design: SGC-CBP30 displaces CBP/p300 from chromatin without immediately abolishing the enzyme's catalytic ability to acetylate substrates if recruited by other means. It is primarily used to dissect the role of chromatin recruitment in oncogenic transcription (e.g., IRF4 in multiple myeloma) and immune regulation (Treg stability).

Key Chemical Properties
PropertyMetricNotes
Target CBP / p300 BromodomainsTargets the "Reader" domain, not the "Writer" (HAT) domain.
Potency (Kd) ~21 nM (CBP); ~32 nM (p300)Highly potent in cell-free biophysical assays.
Cellular IC50 ~1.0 – 2.5 µMSignificant cellular shift observed; titration is required for specific cell lines.
Selectivity >40-fold vs. BRD4(1)Clean profile against the BET family (unlike non-selective inhibitors).
Solubility Low in aqueous mediaStock solutions typically prepared in DMSO (10-50 mM).

Molecular Mechanism of Action

To use SGC-CBP30 effectively, one must understand the structural biology of its target. CBP and p300 are transcriptional co-activators that mark active enhancers and promoters with acetylation (H3K18ac, H3K27ac).[1]

The Displacement Mechanism

SGC-CBP30 acts as an acetyl-lysine mimetic. It occupies the hydrophobic pocket of the CBP/p300 bromodomain, preventing the protein from docking onto acetylated nucleosomes. This leads to a "chromatin eviction" effect, particularly at Super-Enhancers (SEs) —large clusters of enhancers that drive the expression of key oncogenes.

Critical Distinction:

  • HAT Inhibitors (e.g., A-485): Stop the writing of acetyl marks.

  • BRD Inhibitors (SGC-CBP30): Stop the reading and sustained occupancy of acetyl marks.

Visualization: The IRF4 Super-Enhancer Collapse

In Multiple Myeloma, CBP/p300 is disproportionately loaded onto the super-enhancer controlling IRF4. The following diagram illustrates how SGC-CBP30 disrupts this oncogenic loop.

G cluster_chromatin Chromatin Landscape (Super-Enhancer) Chromatin Acetylated Chromatin (H3K27ac / H3K18ac) CBP_p300 CBP/p300 Complex (Reader + Writer) Chromatin->CBP_p300 Recruits via BRD Transcription Oncogene Transcription (IRF4, MYC) Chromatin->Transcription Loss of Signal TF Transcription Factors (e.g., PU.1, IKZF1) CBP_p300->TF Co-activation CBP_p300->Transcription Drives Expression SGC_CBP30 SGC-CBP30 (Inhibitor) SGC_CBP30->Chromatin Evicts CBP/p300 SGC_CBP30->CBP_p300 Competes for BRD Pocket Collapse Transcriptional Collapse & Apoptosis Transcription->Collapse Downstream Effect

Figure 1: Mechanism of SGC-CBP30 mediated transcriptional suppression.[1][2] The probe displaces the co-activator complex from super-enhancers, breaking the feed-forward loop driving oncogenes like IRF4.

Therapeutic Applications & Case Studies

A. Multiple Myeloma (Oncology)

Research has validated SGC-CBP30 as a potent suppressor of the IRF4/MYC axis . In myeloma cell lines (e.g., LP-1, MM.1S), the viability is strictly dependent on the transcription factor IRF4.

  • Mechanism: SGC-CBP30 treatment results in the specific loss of H3K27ac at the IRF4 super-enhancer, reducing IRF4 mRNA and protein levels.

  • Outcome: Downregulation of c-MYC (a direct target of IRF4) and induction of G1 cell cycle arrest/apoptosis.

B. Immunology: Treg Stability

The transcription factor Foxp3 is the master regulator of Regulatory T cells (Tregs).[3][4][5] Its stability is regulated by acetylation; deacetylated Foxp3 is prone to ubiquitin-mediated degradation.

  • Role of p300: p300 acetylates Foxp3, stabilizing the Treg phenotype.

  • Effect of SGC-CBP30: While SGC-CBP30 inhibits the BRD, it does not directly inhibit the HAT activity. However, by preventing chromatin recruitment, it may alter the spatial availability of p300 to acetylate non-histone proteins or disrupt the enhanceosome required for Foxp3 gene expression.

  • Note: Use caution when comparing SGC-CBP30 to I-CBP112 . While both are BRD inhibitors, I-CBP112 has been reported to allosterically activate p300 HAT activity on nucleosomes in some contexts, whereas SGC-CBP30 does not.[6]

Experimental Framework

Protocol 1: Cellular Viability & On-Target Validation

Objective: Determine the cellular IC50 and confirm on-target activity (IRF4 suppression) in myeloma cells.

  • Preparation:

    • Dissolve SGC-CBP30 in DMSO to 10 mM.[7]

    • Prepare serial dilutions in media (Final DMSO < 0.1%).

  • Cell Culture:

    • Seed LP-1 or MM.1S cells at 0.5 x 10^6 cells/mL.

  • Treatment:

    • Treat cells with SGC-CBP30 (Range: 0.1 µM – 10 µM) for 72 hours.

    • Control: Include a negative control compound (SGC-CBP30-N) if available, or DMSO vehicle.

  • Readout (Viability):

    • Use CellTiter-Glo or Resazurin assay.

    • Expected Result: IC50 should be in the 1-3 µM range for sensitive lines.

  • Readout (Mechanistic):

    • Harvest cells at 6 hours (early timepoint) for qPCR.

    • Target Genes: IRF4, MYC.[8]

    • Validation: >50% reduction in IRF4 mRNA confirms on-target BRD inhibition before overt cytotoxicity occurs.

Protocol 2: ChIP-seq Workflow (Enhancer Profiling)

Objective: Visualize the "chromatin eviction" of p300 and the loss of acetylation marks.

ChIP_Workflow cluster_prep Sample Prep cluster_IP Immunoprecipitation cluster_Seq Sequencing & Analysis Cells Treat Cells (2.5 µM, 24h) Crosslink Crosslink (1% Formaldehyde) Cells->Crosslink Lysis Nuclei Lysis & Sonication Crosslink->Lysis Ab_Incubation Incubate with Ab (Anti-H3K27ac or Anti-p300) Lysis->Ab_Incubation Beads Mag Bead Capture Ab_Incubation->Beads Wash Stringent Wash (LiCl Buffer) Beads->Wash Elute Elute & Reverse Crosslink Wash->Elute Library Library Prep (Illumina) Elute->Library Bioinfo Peak Calling (MACS2) Library->Bioinfo Result Data Visualization (IGV Tracks) Bioinfo->Result Identify Loss of Super-Enhancer Signal

Figure 2: Optimized ChIP-seq workflow for assessing SGC-CBP30 efficacy. Critical step: Normalize sequencing depth to accurately quantify the global reduction in enhancer acetylation.

Selectivity & Comparative Data

The following table summarizes the selectivity profile of SGC-CBP30 compared to the BET inhibitor JQ1, highlighting why SGC-CBP30 is the superior tool for studying CBP/p300 specifically.

FeatureSGC-CBP30JQ1 (BET Inhibitor)Biological Implication
Primary Target CBP / p300 BRDsBRD2, BRD3, BRD4Distinct transcriptional programs.
Selectivity >40x vs BRD4<1x vs CBP/p300SGC-CBP30 allows dissection of CBP vs BET functions.
Transcriptional Footprint Focused (e.g., IRF4, IFN response)Broad (Global suppression)SGC-CBP30 is less cytotoxic generally but highly specific for enhancer-driven oncogenes.
Cellular Potency µM range (1-2.5 µM)nM range (50-500 nM)Higher doses of SGC-CBP30 are required for cellular saturation.

References

  • Discovery & Characterization: Hay, D. A., et al. (2014).[1] Discovery and Optimization of Small-Molecule Ligands for the CBP/p300 Bromodomains. Journal of the American Chemical Society. Link

  • Multiple Myeloma Mechanism: Conery, A. R., et al. (2016).[6] Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma.[1][8][9][10] eLife.[1] Link

  • SGC Probe Summary: Structural Genomics Consortium.[1] SGC-CBP30 Chemical Probe Profile. The SGC.[1][7][11][12][13] Link

  • Treg & Acetylation: van Loosdregt, J., et al. (2010).[5] Regulation of Treg functionality by acetylation-mediated Foxp3 protein stabilization.[5][14] Blood. Link

  • Comparative Pharmacology: Picaud, S., et al. (2015). Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy. Cancer Research.[7] Link

Sources

Precision Epigenetic Modulation: SGC-CBP30 Inhibition of Th17 Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

SGC-CBP30 is a highly selective chemical probe designed to inhibit the bromodomains of CREBBP (CBP) and EP300 (p300) . Unlike pan-BET inhibitors (e.g., JQ1) which broadly suppress transcription, SGC-CBP30 offers a precision epigenetic tool to specifically modulate the Th17 inflammatory axis .

This guide details the technical framework for utilizing SGC-CBP30 to inhibit T helper 17 (Th17) cell differentiation. It explores the critical role of CBP/p300 in stabilizing the master transcription factor ROR


t  and facilitating chromatin accessibility at the Il17a and Il17f loci. By following this protocol, researchers can replicate the suppression of pathogenic IL-17A secretion observed in models of ankylosing spondylitis and psoriatic arthritis, providing a robust platform for investigating autoimmune therapeutics.

Part 1: Mechanistic Architecture

The Epigenetic Dependency of Th17 Cells

Differentiation of naïve CD4+ T cells into the Th17 lineage requires the coordination of cytokine signaling (IL-6, IL-1


, IL-23) and the upregulation of the lineage-defining transcription factor ROR

t
. However, expression of ROR

t alone is insufficient; its transcriptional activity is heavily regulated by post-translational modifications, specifically acetylation .
  • CBP/p300 Recruitment: The transcriptional co-activators CBP and p300 contain bromodomains that recognize acetylated lysine residues on histones (H3K18ac, H3K27ac) and non-histone proteins.

  • ROR

    
    t Acetylation:  p300 directly interacts with and acetylates ROR
    
    
    
    t. This acetylation prevents the ubiquitination and subsequent degradation of ROR
    
    
    t, thereby stabilizing the protein.
  • Chromatin Remodeling: p300 binds to the promoter regions of Il17a and Il17f, facilitating histone acetylation that opens the chromatin structure for transcription.

Mechanism of Action: SGC-CBP30

SGC-CBP30 acts as a potent, selective competitive antagonist for the bromodomains of CBP and p300.[1]

  • KD: ~21 nM (CBP) and ~38 nM (p300).

  • Selectivity: >40-fold selectivity over BRD4 (BET family), minimizing off-target transcriptional suppression common with JQ1.

By occupying the bromodomain pocket, SGC-CBP30 prevents CBP/p300 from docking onto acetylated chromatin at the Il17a locus. Consequently, ROR


t stability is compromised, and the chromatin remains in a repressive state, effectively silencing the Th17 program.
Visualization: Molecular Mechanism

G cluster_0 Normal Th17 Differentiation cluster_1 Inhibition by SGC-CBP30 p300 p300/CBP (Bromodomain) Acetylation Acetylation (Lysine) p300->Acetylation Catalyzes Il17a_Gene Il17a / Il17f Transcription p300->Il17a_Gene Chromatin Opening RORgt RORγt (Transcription Factor) RORgt->Il17a_Gene Promotes Acetylation->RORgt Stabilizes Degradation RORγt Degradation Acetylation->Degradation Absence leads to Inhibitor SGC-CBP30 Blocked_p300 Blocked p300 Inhibitor->Blocked_p300 Binds Bromodomain Blocked_p300->Acetylation Fails to Catalyze Silenced Transcription Silenced Degradation->Silenced

Caption: SGC-CBP30 blocks p300-mediated acetylation of ROR


t and chromatin remodeling, leading to transcriptional silencing of IL-17A.

Part 2: Experimental Framework

Reagent Preparation & Handling
  • Compound: SGC-CBP30 (Molecular Weight: 504.6 g/mol ).

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Storage: Store powder at -20°C. Make 10 mM stock aliquots; avoid repeated freeze-thaw cycles.

  • Working Concentration: The effective IC50 for IL-17A inhibition in human PBMCs is approximately 1–2 µM . A dose-response curve from 0.1 µM to 5 µM is recommended for validation.

Human CD4+ T Cell Isolation

To ensure the effect is on differentiation rather than effector function of memory cells, start with Naïve CD4+ T cells .

  • Source: Healthy donor PBMCs or Leukopaks.

  • Method: Negative selection magnetic isolation (e.g., Miltenyi or StemCell kits) to deplete CD8, CD14, CD19, CD56, and CD45RO+ cells.

  • Purity Check: Flow cytometry should confirm >95% CD4+CD45RA+CD45RO- purity.

Th17 Differentiation Protocol

This protocol uses a defined cytokine cocktail to drive Th17 polarization over 5–7 days.

Culture Medium: RPMI 1640 + 10% FBS (heat-inactivated) + 2 mM L-Glutamine + 1% Pen/Strep.

ComponentConcentrationRole
Anti-CD3/CD28 Beads 1:1 bead-to-cell ratioT Cell Receptor (TCR) activation & co-stimulation.
rhIL-1

10 ng/mLPro-inflammatory signal; enhances ROR

t.
rhIL-6 20 ng/mLInduces STAT3 phosphorylation; initiates Th17 program.
rhIL-23 20 ng/mLStabilizes the Th17 phenotype (late-stage).
rhTGF-

1
1–5 ng/mLEssential for ROR

t induction (low conc. avoids Treg skewing).
Anti-IL-4 5 µg/mLNeutralizes Th2 differentiation.
Anti-IFN-

5 µg/mLNeutralizes Th1 differentiation.
SGC-CBP30 Treatment Regimen

The timing of inhibitor addition is critical.

  • Prophylactic (Differentiation Blockade): Add SGC-CBP30 at Hour 0 (simultaneous with cytokines). This tests the ability to prevent lineage commitment.[2]

  • Therapeutic (Effector Blockade): Differentiate for 3 days, then add SGC-CBP30. This tests the ability to suppress established Th17 cells.[3][4]

Control: Vehicle control (DMSO) matched to the highest volume of inhibitor used (typically 0.1% v/v).

Visualization: Experimental Workflow

Workflow Isolation Naïve CD4+ Isolation (Negative Selection) Activation Activation (Anti-CD3/28 Beads) Isolation->Activation Cocktail Th17 Cocktail (IL-1β, IL-6, IL-23, TGF-β) Activation->Cocktail Add Cytokines Treatment SGC-CBP30 Treatment (Day 0-5) Cocktail->Treatment Add Inhibitor Expansion Expansion (37°C, 5% CO2) Treatment->Expansion Incubate 5-7 Days Restimulation Restimulation (PMA/Ionomycin + Brefeldin A) Expansion->Restimulation Day 5 Analysis Analysis (FACS / ELISA) Restimulation->Analysis 4-6 Hours

Caption: Step-by-step workflow for evaluating SGC-CBP30 efficacy in human Th17 differentiation.

Part 3: Validation & Data Analysis

Flow Cytometry (Intracellular Staining)

To quantify the reduction in Th17 frequency, intracellular cytokine staining is required.

  • Restimulation: On Day 5/6, stimulate cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 4–6 hours. Add Brefeldin A (protein transport inhibitor) after the first hour.

  • Staining Panel:

    • Surface: CD3, CD4, Live/Dead Fixable Dye.

    • Intracellular: IL-17A (FITC/APC), ROR

      
      t (PE), IFN-
      
      
      
      (to check Th1 skewing), Foxp3 (to check Treg skewing).
  • Gating Strategy: Lymphocytes

    
     Single Cells 
    
    
    
    Live
    
    
    CD3+CD4+
    
    
    IL-17A+ vs IFN-
    
    
    -
    .
Quantitative Expectations (Table)

The following data represents expected inhibition profiles based on validated studies (e.g., Hammit et al.).

ReadoutControl (DMSO)SGC-CBP30 (2 µM)Expected Effect
IL-17A Secretion (ELISA) High (>1000 pg/mL)Low (<200 pg/mL)>80% Inhibition
IL-17A+ Cells (FACS) ~15–25%~2–5%Significant reduction in frequency.
ROR

t Expression
High (MFI)Moderate/LowReduced protein stability/expression.
IL-22 Secretion HighReducedConcomitant suppression (Th17/Th22 overlap).
Cell Viability >80%>75%Minimal cytotoxicity at <5 µM.
Gene Expression (qPCR)

Confirm transcriptional silencing by analyzing mRNA levels.

  • Target Genes: Il17a, Il17f, Il23r, Rorc.

  • Housekeeping: Gapdh or Hprt1.

  • Result: SGC-CBP30 treatment should result in a dose-dependent decrease in Il17a mRNA, often exceeding 90% reduction at 2 µM.

References

  • Hammit, R. A., et al. (2014). CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses.[1][5][6] Proceedings of the National Academy of Sciences (PNAS).

  • Structural Genomics Consortium (SGC). SGC-CBP30 Chemical Probe Characterization. SGC Probes.

  • Bannister, A. J., & Kouzarides, T. (2011). Regulation of chromatin by histone modifications. Cell Research.

  • Ciofani, M., et al. (2012). A validated regulatory network for Th17 cell specification. Cell.

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Methodological & Application

Application Notes and Protocols: Preparation of SGC-CBP30 Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of SGC-CBP30 in Epigenetic Research

SGC-CBP30 is a potent and highly selective chemical probe that inhibits the bromodomains of the homologous transcriptional coactivators CREB-binding protein (CREBBP or CBP) and p300 (EP300)[1][2][3][4]. These proteins are critical epigenetic regulators that play a central role in controlling gene expression through the acetylation of histone proteins and other transcription factors[1]. By binding to acetylated lysine residues, the bromodomains of CBP/p300 are key to assembling transcriptional machinery at specific gene loci.

The targeted inhibition of these bromodomains by SGC-CBP30 provides researchers with a powerful tool to investigate cellular processes modulated by CBP/p300, including cell proliferation, differentiation, and immune responses[5][6][7]. Its selectivity makes it invaluable for dissecting the specific functions of CBP/p300 in contrast to broader-acting inhibitors, such as those targeting the BET (Bromodomain and Extra-Terminal domain) family[2][6]. Given its central role in modulating gene expression, the precise and reproducible delivery of SGC-CBP30 to cell cultures is paramount. Inaccurate inhibitor concentration due to improper stock solution preparation can lead to misleading results, experimental variability, and wasted resources.

This guide provides a detailed, field-proven protocol for the preparation, quality control, and storage of SGC-CBP30 stock solutions to ensure maximal efficacy, stability, and reproducibility in your cell-based assays.

Foundational Principles: Why Stock Solution Integrity Matters

The reliability of any experiment using a small molecule inhibitor begins with the quality of the stock solution. The choices made during this initial step have a cascading effect on downstream data.

  • Causality of Solvent Choice: Dimethyl sulfoxide (DMSO) is the recommended solvent for SGC-CBP30 due to its high solubilizing capacity for organic molecules and its miscibility with aqueous cell culture media[1][8]. However, DMSO is hygroscopic, meaning it readily absorbs moisture from the air[9][10]. Water contamination in DMSO can significantly decrease the solubility of hydrophobic compounds like SGC-CBP30, leading to precipitation and inaccurate concentrations[3]. Therefore, the use of anhydrous, high-purity DMSO is not merely a suggestion but a critical requirement for success.

  • Ensuring Bioavailability: A homogenous, fully dissolved stock solution is essential for accurate dosing. Undissolved particulates can lead to under-dosing and introduce significant variability between experiments[11][12]. The protocol below incorporates steps like warming and vortexing to ensure complete dissolution[1][12].

  • Preserving Potency Through Proper Storage: SGC-CBP30, like many complex organic molecules, is susceptible to degradation over time, accelerated by factors such as improper temperature, light exposure, and repeated freeze-thaw cycles[5][13][14]. Aliquoting the stock solution into single-use volumes is a self-validating system that minimizes these risks, ensuring that each experiment starts with a compound of consistent potency[13][15].

SGC-CBP30 Properties and Specifications

For accurate calculations and handling, it is essential to be familiar with the key properties of SGC-CBP30.

PropertyValueSource(s)
Molecular Weight 509.04 g/mol [1][3]
CAS Number 1613695-14-9[1][3]
Chemical Formula C₂₈H₃₃ClN₄O₃[1]
Purity >99% (recommended)[2]
Solubility in DMSO ≥20.05 mg/mL (approx. 39.4 mM)[1][8]
Solubility in Ethanol ≥25.7 mg/mL (with sonication)[1][8]
Appearance White to off-white powderN/A

Experimental Protocol: Preparation of a 10 mM SGC-CBP30 Stock Solution

This protocol details the steps to prepare a 10 mM stock solution in DMSO, a common starting concentration for subsequent dilutions in cell culture experiments.

Required Materials and Equipment
  • SGC-CBP30 powder (e.g., 1 mg or 5 mg vial)

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO) (e.g., Sigma-Aldrich, D2650 or equivalent)[3]

  • Sterile, amber, or light-protecting microcentrifuge tubes (1.5 mL) or cryovials

  • Calibrated precision balance (if starting from bulk powder)

  • Sterile, positive displacement pipette or a standard pipette with sterile, low-retention filtered tips

  • Vortex mixer

  • Water bath or heat block set to 37°C (optional, for aiding dissolution)[1][12]

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves

Safety Precautions
  • SGC-CBP30 is a potent bioactive compound. Handle with care, avoiding inhalation of dust and direct contact with skin and eyes.

  • DMSO can facilitate the absorption of chemicals through the skin. Always wear appropriate gloves and handle within a chemical fume hood or well-ventilated area[10].

  • Consult the Safety Data Sheet (SDS) for SGC-CBP30 and DMSO before beginning work.

Step-by-Step Reconstitution Protocol

Objective: To prepare a 10 mM stock solution from 1 mg of SGC-CBP30 powder.

  • Preparation: Before opening, bring the vial of SGC-CBP30 powder to room temperature to prevent condensation of atmospheric moisture onto the cold powder. Gently tap the vial on a hard surface to ensure all powder is at the bottom[15].

  • Calculation of Solvent Volume: The volume of DMSO required is calculated using the formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    For a 10 mM stock from 1 mg of SGC-CBP30:

    • Mass = 0.001 g

    • Molecular Weight = 509.04 g/mol

    • Concentration = 0.010 mol/L

    • Volume (L) = 0.001 / (509.04 x 0.010) = 0.00019645 L

    • Volume to add = 196.5 µL [5]

  • Dissolution: a. Aseptically add the calculated volume (196.5 µL) of anhydrous DMSO to the vial containing the SGC-CBP30 powder. b. Tightly cap the vial and vortex vigorously for 1-2 minutes. c. Visually inspect the solution against a light source. It should be clear and free of any visible particulates. d. Troubleshooting Dissolution: If particulates remain, warm the solution at 37°C for 5-10 minutes, followed by another 1-2 minutes of vortexing[1][12]. Gentle sonication in a water bath for a few minutes can also be effective[8][12]. Ensure the solution cools to room temperature before proceeding.

Quality Control and Aliquoting
  • Final Inspection: Once dissolved, perform a final visual check to ensure no precipitation has occurred. A fully dissolved stock is critical for accurate dosing[12].

  • Aliquoting for Stability: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes[13][14]. For example, dispense 5-20 µL aliquots into sterile, light-protected microcentrifuge tubes or cryovials.

  • Labeling: Clearly and securely label each aliquot with the compound name ("SGC-CBP30"), concentration (10 mM), solvent (DMSO), and the date of preparation. Proper labeling is a cornerstone of good laboratory practice and experimental reproducibility[16].

Visualization of the Preparation Workflow

The following diagram illustrates the logical flow of the SGC-CBP30 stock solution preparation and quality control process.

SGC_CBP30_Stock_Prep cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_qc QC & Storage Phase start Receive SGC-CBP30 (Lyophilized Powder) equilibrate Equilibrate Vial to Room Temperature start->equilibrate calculate Calculate DMSO Volume (e.g., 196.5 µL for 1mg @ 10mM) equilibrate->calculate add_dmso Aseptically Add Anhydrous DMSO calculate->add_dmso vortex Vortex Vigorously (1-2 minutes) add_dmso->vortex inspect Visual Inspection for Particulates vortex->inspect troubleshoot Warm (37°C) and/or Sonicate inspect->troubleshoot Particulates Present aliquot Aliquot into Single-Use Light-Protected Vials inspect->aliquot Clear Solution troubleshoot->vortex Re-mix label_vials Label Aliquots (Name, Conc, Date) aliquot->label_vials storage Store at ≤ -20°C (Long-term at -80°C) label_vials->storage

Caption: Workflow for SGC-CBP30 Stock Solution Preparation.

Storage and Handling of Stock Solutions

Proper storage is crucial to maintain the long-term integrity and activity of the SGC-CBP30 inhibitor.

  • Short-Term Storage (1-2 weeks): Aliquots can be stored at -20°C[2][8].

  • Long-Term Storage (up to 1 year): For maximum stability, store aliquots at -80°C[2][3]. Vendor data suggests stability for up to one year at -80°C in solvent[3]. The solid powder is stable for several years at -20°C[3][5].

  • Avoid Freeze-Thaw Cycles: Repeated changes in temperature will degrade the compound. This is the primary rationale for creating single-use aliquots[8][13][14]. When you need to use the inhibitor, remove only one aliquot from the freezer.

  • Light Sensitivity: Store the powder and all solutions protected from light, as exposure can lead to photodegradation[5][17]. Using amber vials is highly recommended[12][18].

Application in Cell Culture: From Stock to Working Solution

To treat cells, the concentrated DMSO stock must be diluted into the aqueous culture medium to the final desired working concentration.

  • Thawing: Thaw a single aliquot of the SGC-CBP30 stock solution at room temperature.

  • Serial Dilution: It is best practice to perform a serial dilution. For example, first, dilute the 10 mM stock 1:100 in sterile culture medium to create an intermediate 100 µM solution. Then, add the appropriate volume of this intermediate solution to your cell culture wells to reach the final concentration (e.g., 1 µM). This multi-step process minimizes pipetting errors and reduces the shock of adding a highly concentrated DMSO solution directly to the cells.

  • Control for Solvent Effects: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.1%, to avoid solvent-induced toxicity or off-target effects[12]. Always include a "vehicle control" in your experimental design, where cells are treated with the same final concentration of DMSO as the inhibitor-treated cells. This self-validating step ensures that any observed cellular effects are due to the inhibitor and not the solvent.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Precipitate forms in stock solution upon storage. 1. Stock concentration is too high. 2. DMSO absorbed moisture. 3. Stored at an inappropriate temperature.1. Gently warm the solution to 37°C and vortex to redissolve. 2. Ensure you are using fresh, anhydrous DMSO for preparation. 3. Store aliquots at -80°C for long-term stability.
Precipitate forms when diluting stock into aqueous culture medium. 1. The compound's solubility limit in the aqueous medium was exceeded. 2. The stock solution was added too quickly or without sufficient mixing.1. Perform serial dilutions in the culture medium. 2. Add the inhibitor dropwise to the medium while gently swirling the plate/flask. 3. Ensure the final DMSO concentration is low (<0.1%).
Inconsistent or no biological effect observed. 1. Inaccurate stock concentration due to incomplete dissolution. 2. Degradation of the compound from improper storage or freeze-thaw cycles. 3. Pipetting errors during dilution.1. Re-prepare the stock solution, ensuring complete dissolution. 2. Use a fresh, single-use aliquot from -80°C storage. 3. Use calibrated pipettes and perform serial dilutions to improve accuracy.

References

  • SGC-CBP30 (SKU A4491): Practical Epigenetic Solutions for... - Online Inhibitor. (n.d.).
  • SGC-CBP30 - Potent CREBBP/EP300 Bromodomain Inhibitor - APExBIO. (n.d.).
  • SGC-CBP30 | CBP/p300 Inhibitor - MedchemExpress.com. (n.d.).
  • SGC-CBP30 | CBP/p300 Bromodomain Inhibitor | CAS 1613695-14-9 - Selleck Chemicals. (n.d.).
  • SGC-CBP30 - STEMCELL Technologies. (n.d.).
  • SGC-CBP30 - the Chemical Probes Portal. (n.d.).
  • CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses - PMC - PubMed Central. (n.d.).
  • SGC-CBP30 A CREBBP/EP300-selective chemical probe - Structural Genomics Consortium. (n.d.).
  • SGC-CBP30 - STEMCELL Technologies. (n.d.).
  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2016). Retrieved February 5, 2026, from [Link]

  • Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - NIH. (2024). Retrieved February 5, 2026, from [Link]

  • Essential Quality Control Considerations for Cell Culture - ABS Bio. (2025). Retrieved February 5, 2026, from [Link]

  • What is the best way of storing a DMSO in a research lab? - Quora. (2018). Retrieved February 5, 2026, from [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Retrieved February 5, 2026, from [Link]

  • Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). (n.d.). Retrieved February 5, 2026, from [Link]

  • Quality Control: The Neglected Side Of Cell Culture - Kosheeka. (2019). Retrieved February 5, 2026, from [Link]

  • Automated Methods for Conducting Cell Culture Quality Control Studies and Assay Optimization - Agilent. (n.d.). Retrieved February 5, 2026, from [Link]

  • How to Store DMSO Safely: Glass vs BPA-Free Plastic. (2024). Retrieved February 5, 2026, from [Link]

  • Cell Culture Media Quality Control Strategies - Corning. (n.d.). Retrieved February 5, 2026, from [Link]

  • How DMSO aliquot should be stored ? | ResearchGate. (2023). Retrieved February 5, 2026, from [Link]

Sources

Application Note: In Vivo Dosing Formulation & Protocol for SGC-CBP30

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

SGC-CBP30 is a potent, selective chemical probe for the bromodomains of CBP (CREBBP) and p300 (EP300).[1][2] While highly effective in vitro, its utility in in vivo murine models is frequently compromised by poor aqueous solubility and rapid precipitation upon contact with physiological buffers.[1]

The Core Challenge: SGC-CBP30 is lipophilic (LogP ~4.9).[1] Standard "DMSO-into-PBS" dilution protocols will result in immediate compound crashing (precipitation), leading to erratic bioavailability, intraperitoneal (IP) irritation, and non-reproducible data.[1]

The Solution: This guide provides two validated formulation systems:

  • IP Solution (Solvent-Based): For acute studies requiring rapid systemic exposure.[1] Uses a co-solvent system (DMSO/PEG300/Tween 80) to maintain solubility.[1][3][4]

  • Oral Suspension (PO): For chronic dosing regimens where vehicle toxicity must be minimized.[1] Uses a suspending agent (CMC-Na) to create a homogeneous dispersion.[1][4]

Physicochemical Profile

PropertyValueImplication for Formulation
MW 509.0 g/mol Moderate molecular weight.[1]
LogP ~4.89Highly lipophilic; practically insoluble in water.[1]
Solubility (DMSO) ~50 mg/mL (98 mM)Excellent stock solvent.[1]
Solubility (Water) < 1 mg/mLDO NOT dilute directly into saline/PBS.[1]
Stability High in solid stateSolutions should be prepared fresh daily.[1]

Protocol A: Intraperitoneal (IP) Formulation (Solution)

Best For: Acute efficacy studies (e.g., Sepsis models, short-term cancer xenografts).[1] Target Concentration: 2.0 mg/mL (allows 10 mL/kg dosing for a 20 mg/kg dose).[1] Vehicle Composition: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% ddH₂O.[1]

Reagents Required[1][3][4][5]
  • SGC-CBP30 (Solid powder)[1][5]

  • DMSO (Anhydrous, Cell culture grade)[1]

  • PEG300 (Polyethylene glycol 300)[1]

  • Tween 80 (Polysorbate 80)[1]

  • ddH₂O (Sterile water; do not use Saline/PBS initially)[1]

Step-by-Step Workflow

Note: The order of addition is critical. Deviating will cause precipitation.[1]

  • Stock Preparation: Dissolve SGC-CBP30 powder in 100% DMSO to create a 40 mg/mL Stock Solution. Vortex until completely clear.[1]

  • Solvent 1 (PEG300): Add the required volume of PEG300 to the DMSO stock.[1] Vortex vigorously. The solution should remain clear.

  • Solvent 2 (Tween 80): Add the required volume of Tween 80 .[1][4] Vortex. The solution will become viscous but must remain clear.[1]

  • Aqueous Phase: Slowly add ddH₂O dropwise while vortexing.

    • Critical: Do not use PBS or Saline here; the salt ions can induce crashing (salting out).[1]

Example Calculation: Preparing 1.0 mL of Working Solution (2 mg/mL)
StepComponentVolumeFinal %Action
1SGC-CBP30 Stock (40 mg/mL in DMSO)50 µL5%Add to tube first.[1]
2PEG300400 µL40%Add & Vortex.
3Tween 8050 µL5%Add & Vortex.
4Sterile ddH₂O500 µL50%Add slowly & Vortex.[1]
Total 1000 µL Final Conc: 2 mg/mL
Visualization of Workflow (IP Route)

G cluster_0 Phase 1: Solubilization cluster_1 Phase 2: Stabilization cluster_2 Phase 3: Dilution Step1 Weigh SGC-CBP30 Powder Step2 Dissolve in 100% DMSO (Stock: 40 mg/mL) Step1->Step2 Step3 Add PEG300 (40% of final vol) VORTEX Step2->Step3 Transfer Aliquot Step4 Add Tween 80 (5% of final vol) VORTEX Step3->Step4 Step5 Add ddH2O (50% of final vol) DROPWISE Step4->Step5 Risk of Precipitation Precip PRECIPITATION (If order is wrong) Step4->Precip Adding Water Before Tween Step6 Final Solution Clear, 2 mg/mL Step5->Step6

Caption: Critical path for IP formulation. Adding water before the surfactant (Tween 80) and co-solvent (PEG300) stabilizes the drug will result in irreversible precipitation.

Protocol B: Oral Gavage (PO) Formulation (Suspension)[1]

Best For: Chronic/Long-term studies (14+ days) or when IP vehicle toxicity is a concern.[1] Target Concentration: 5.0 mg/mL.[1][4] Vehicle: 0.5% Carboxymethylcellulose Sodium (CMC-Na) + 0.1% Tween 80 in water.[1]

Rationale

Since SGC-CBP30 has low solubility, forcing it into solution with high DMSO/PEG concentrations for weeks can cause vehicle-induced weight loss or peritonitis.[1] A suspension allows the drug to dissolve slowly in the GI tract.

Step-by-Step Workflow
  • Vehicle Prep: Dissolve 0.5g CMC-Na in 100 mL warm sterile water. Allow to hydrate overnight to ensure no clumps.[1] Add 100 µL Tween 80.[1]

  • Drug Prep: Weigh the required amount of SGC-CBP30 powder.

  • Trituration: Place powder in a mortar. Add a few drops of the Vehicle.[1] Grind with a pestle to wet the powder and break up aggregates (creates a smooth paste).[1]

  • Dilution: Gradually add the rest of the vehicle while mixing to form a homogeneous suspension.

  • Administration: Vortex immediately before drawing into the gavage needle to ensure uniform dosing.

Dosing Guidelines & Experimental Design

Validated Dosing Regimens (Literature Based)
ModelRouteDoseFrequencyDurationReference
Sepsis (LPS-induced) IP19.3 mg/kg*Single Dose30 min post-LPS[Bi et al., 2021]
Pulmonary Fibrosis PO25 mg/kgDaily (QD)14 Days[Tao et al., 2018]
Th17 Inflammation IP20 mg/kgDaily (QD)7-10 Days[Hammitzsch et al., 2015]

*Note on 19.3 mg/kg: This specific value likely stems from a molar calculation (approx. 38 µmol/kg).[1] For general experimental design, 20 mg/kg is the accepted standard effective dose.[1]

Volume Limits (Mouse)
  • IP Injection: Max 10 mL/kg (e.g., 200 µL for a 20g mouse).[1]

  • Oral Gavage: Max 10 mL/kg.[1][6]

QC & Troubleshooting

Self-Validation Checklist:

  • Visual Inspection (IP): Hold the tube up to a light source.[1] Is it perfectly clear? If it looks "cloudy" or "milky," the drug has crashed.[1] Do not inject.

    • Fix: Mild sonication (water bath, 37°C) for 5-10 mins may redissolve minor precipitates.[1] If not, discard.

  • pH Check: Ensure the final formulation is near neutral (pH 6-8). Highly acidic/basic vehicles cause peritonitis.[1]

  • Tolerance Test: Before the main cohort, inject 2-3 mice with the Vehicle Only (5% DMSO/40% PEG/5% Tween/50% Water) to ensure they tolerate the solvent load.[1]

References

  • Bi, X., et al. (2021). "CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses."[1][5] Frontiers in Immunology.

  • Hammitzsch, A., et al. (2015). "CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses."[1][3] Proceedings of the National Academy of Sciences (PNAS).[1]

  • Tao, J., et al. (2018). "Inhibition of EP300 and DDR1 synergistically alleviates pulmonary fibrosis in vitro and in vivo."[1] Biomedicine & Pharmacotherapy.[1]

  • Structural Genomics Consortium (SGC). "SGC-CBP30 Chemical Probe Data Sheet." [1]

Sources

Optimizing iPSC Reprogramming with SGC-CBP30: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of SGC-CBP30, a potent and selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, to enhance the efficiency of induced pluripotent stem cell (iPSC) reprogramming. This guide is built on the three pillars of technical accuracy, field-proven insights, and comprehensive referencing to ensure scientific integrity and practical applicability.

Introduction: Overcoming the Barriers to Cellular Reprogramming

The generation of iPSCs from somatic cells is a cornerstone of regenerative medicine and disease modeling. However, the process is often inefficient and slow, limited by epigenetic barriers that maintain somatic cell identity. A key challenge is the robust expression of somatic-specific genes that resist the transcriptional reprogramming initiated by the Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc; OSKM).

Recent advancements have identified the bromodomains of the transcriptional coactivators CBP and p300 as critical players in maintaining this somatic identity.[1][2] These proteins are histone acetyltransferases that regulate gene expression.[3] Specifically, their bromodomains recognize and bind to acetylated lysine residues on histones, facilitating the expression of genes that define a cell's specialized function.[3]

SGC-CBP30 is a small molecule inhibitor that selectively targets the bromodomains of CBP and p300 with high potency (IC50 values of 21 nM and 38 nM, respectively).[4][5] By competitively binding to the acetyl-lysine binding pocket of these bromodomains, SGC-CBP30 disrupts their function as transcriptional co-activators for somatic gene expression programs. This targeted inhibition facilitates the silencing of somatic genes, thereby lowering a significant barrier to cellular reprogramming and enhancing the efficiency of iPSC generation.[1]

Mechanism of Action: Silencing Somatic Identity to Unlock Pluripotency

The primary mechanism by which SGC-CBP30 enhances iPSC reprogramming is through the targeted downregulation of somatic cell-specific gene expression.[1] This is particularly crucial during the initial stages of reprogramming, where the transition from a mesenchymal to an epithelial state (Mesenchymal-to-Epithelial Transition or MET) is a critical bottleneck.[6][7][8][9]

Key Mechanistic Insights:

  • Suppression of Mesenchymal Transcription Factors: One of the key targets of CBP/p300 bromodomain inhibition is the master mesenchymal transcription factor, PRRX1.[1][10] PRRX1 is a known driver of the mesenchymal phenotype and its continued expression hinders the MET necessary for successful reprogramming.[11][12] SGC-CBP30 treatment leads to a decrease in PRRX1 expression, facilitating the transition to an epithelial phenotype.[10]

  • Facilitating Mesenchymal-to-Epithelial Transition (MET): The downregulation of PRRX1 and other somatic-specific genes by SGC-CBP30 promotes the MET.[7][8] This transition is characterized by changes in cell morphology, adhesion, and gene expression, creating a cellular environment more permissive to the induction of pluripotency.

  • Early-Stage Action: The effect of SGC-CBP30 is most pronounced when applied during the early stages of reprogramming.[1][13] This is the period when the silencing of the somatic cell gene expression program is most critical.

Below is a diagram illustrating the proposed signaling pathway:

SGC_CBP30_Mechanism cluster_somatic_cell Somatic Cell State cluster_reprogramming iPSC Reprogramming CBP_p300 CBP/p300 PRRX1 PRRX1 & Other Somatic TFs CBP_p300->PRRX1 Co-activation Somatic_Genes Somatic Gene Expression PRRX1->Somatic_Genes Activation Mesenchymal_State Mesenchymal Phenotype Somatic_Genes->Mesenchymal_State Maintains MET Mesenchymal-to-Epithelial Transition (MET) Mesenchymal_State->MET Transition SGC_CBP30 SGC-CBP30 SGC_CBP30->CBP_p300 Inhibition Pluripotency Pluripotency Induction MET->Pluripotency Facilitates

SGC-CBP30 inhibits CBP/p300, downregulating somatic genes and promoting MET.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the use of SGC-CBP30 in the episomal reprogramming of human dermal fibroblasts.

Preparation of SGC-CBP30 Stock Solution
  • Reconstitution: SGC-CBP30 is typically supplied as a crystalline solid. To prepare a 10 mM stock solution, dissolve 1 mg of SGC-CBP30 in 196 µL of DMSO.[10]

  • Storage: The stock solution should be aliquoted into working volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year or -80°C for up to two years.[14] When stored as a solid, it is stable for at least 12 months at -20°C.[10]

Reprogramming of Human Dermal Fibroblasts

This protocol is optimized for human dermal fibroblasts using an episomal vector system.

Materials:

  • Human dermal fibroblasts (low passage number,

  • Fibroblast culture medium (DMEM with 10% FBS, 1x non-essential amino acids, and 1x L-glutamine)

  • Episomal reprogramming vectors (encoding OSKM)

  • Electroporation system (e.g., Neon™ Transfection System)

  • TeSR™-E7™ Reprogramming Medium

  • Matrigel-coated plates

  • SGC-CBP30 stock solution (10 mM in DMSO)

  • DMSO (vehicle control)

Experimental Workflow:

Reprogramming_Workflow Day_Neg_2 Day -2: Seed Fibroblasts Day_0 Day 0: Electroporation with Episomal Vectors Day_Neg_2->Day_0 Day_1 Day 1: Media Change + SGC-CBP30 (0.5 µM) Day_0->Day_1 Day_3 Day 3: Media Change + SGC-CBP30 Day_1->Day_3 Day_5 Day 5: Media Change + SGC-CBP30 Day_3->Day_5 Day_7_onward Day 7 onwards: Daily Media Change (w/o SGC-CBP30) Day_5->Day_7_onward Day_14_21 Day 14-21: iPSC Colony Emergence and Picking Day_7_onward->Day_14_21

Timeline for iPSC reprogramming using SGC-CBP30.

Step-by-Step Procedure:

  • Cell Seeding (Day -2): Seed human dermal fibroblasts in a T75 flask so that they reach 75-90% confluency on the day of transfection.[15]

  • Electroporation (Day 0):

    • Harvest fibroblasts using Trypsin-EDTA and wash with D-PBS.[16]

    • Resuspend 1 x 10^6 cells in the appropriate electroporation buffer.

    • Add the episomal reprogramming vectors to the cell suspension.

    • Electroporate the cells following the manufacturer's protocol for your specific device.

    • Plate the electroporated cells onto a Matrigel-coated 6-well plate in fibroblast culture medium.

  • Initiation of SGC-CBP30 Treatment (Day 1):

    • Aspirate the medium and replace it with fresh fibroblast culture medium.

    • Add SGC-CBP30 to the treatment wells to a final concentration of 0.5 µM . For the control wells, add an equivalent volume of DMSO.

  • Continued Treatment and Media Changes (Days 3 and 5):

    • On Day 3, replace the medium with fresh TeSR™-E7™ Reprogramming Medium containing either 0.5 µM SGC-CBP30 or DMSO.

    • Repeat the media change with SGC-CBP30 or DMSO on Day 5.

  • Reprogramming and Colony Formation (Day 7 onwards):

    • From Day 7 onwards, perform a daily full media change with TeSR™-E7™ Reprogramming Medium without SGC-CBP30.

    • Monitor the plates for the emergence of iPSC-like colonies, which typically appear between days 14 and 21.[17]

  • iPSC Colony Picking and Expansion (Day 14-21):

    • Once iPSC colonies are large enough, manually pick them and transfer them to fresh Matrigel-coated plates for expansion in a suitable iPSC maintenance medium.

Data Presentation and Expected Outcomes

Consistent with published findings, the inclusion of 0.5 µM SGC-CBP30 during the initial phase of reprogramming is expected to significantly enhance the efficiency of iPSC colony formation.

Quantitative Data Summary:

ConditionReprogramming FactorsSGC-CBP30 ConcentrationFold Increase in iPSC Colonies (vs. Control)Reference
1OSKM0.5 µM2-3 fold
2OSKM + iDOT1L0.5 µM>10 fold
3OS0.5 µMEnables 2-factor reprogramming[2]

Note: iDOT1L is an inhibitor of the histone methyltransferase DOT1L and has been shown to synergize with SGC-CBP30 in enhancing reprogramming efficiency.

Cytotoxicity Considerations:

While SGC-CBP30 has been shown to have moderate cytotoxicity in some cancer cell lines, studies on naive or OSKM-transduced fibroblasts showed no significant effect on cellular proliferation at effective concentrations.[2] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type.

Troubleshooting and Best Practices

  • Low Reprogramming Efficiency:

    • Cell Quality: Ensure that the starting fibroblast population is healthy and at a low passage number.

    • Transfection Efficiency: Optimize the electroporation protocol for your specific cell line and instrument.

    • SGC-CBP30 Activity: Verify the concentration and integrity of your SGC-CBP30 stock solution.

  • Cell Toxicity:

    • If significant cell death is observed, consider reducing the concentration of SGC-CBP30 or the duration of treatment.

    • Ensure that the final DMSO concentration in the culture medium does not exceed 0.1%.[10]

  • Colony Identification:

    • iPSC colonies should exhibit a distinct morphology with well-defined borders and tightly packed cells.[18][19]

    • Perform live-cell staining for pluripotency markers (e.g., TRA-1-60) or subsequent immunocytochemistry for Oct4, Sox2, and Nanog to confirm pluripotency.

Conclusion

The targeted inhibition of CBP/p300 bromodomains with SGC-CBP30 represents a significant advancement in the field of cellular reprogramming. By effectively silencing somatic gene expression and facilitating the mesenchymal-to-epithelial transition, SGC-CBP30 provides a robust and reproducible method for enhancing the efficiency of iPSC generation. The protocols and insights provided in this guide are intended to empower researchers to successfully implement this technology in their own laboratories, accelerating discoveries in regenerative medicine and drug development.

References

  • Ebrahimi, A., Sevinç, K., Gürhan Sevinç, G., et al. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming. Nature Chemical Biology, 15(5), 519-528 (2019). [Link]

  • Downregulation of PRRX1 by CBP/EP300 bromodomain inhibitors is... ResearchGate. [Link]

  • Protocol to assess the cytotoxicity of autologous human skin immune cells against senescent fibroblasts. STAR Protocols, 2(3), 100705 (2021). [Link]

  • Ebrahimi, A., Sevinç, K., Gürhan Sevinç, G., et al. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming. PMC, (2019). [Link]

  • Samavarchi-Tehrani, P., Golipour, A., David, L., et al. A mesenchymal-to-epithelial transition initiates and is required for the nuclear reprogramming of mouse fibroblasts. Cell Stem Cell, 7(1), 51-63 (2010). [Link]

  • Hypothesis: Colony-forming activity of pluripotent stem cell-derived hepatocyte. bioRxiv. [Link]

  • Episomal iPSC Reprogramming Kit. ALSTEM. [Link]

  • rearranged Fibroblastic Tumors : A Clinicopathologic and Molecular Study of 18 Cases Including a Novel PRRX1::EP300 Fusion. The American Journal of Surgical Pathology, (2025). [Link]

  • Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming | Request PDF. ResearchGate. [Link]

  • Lee, H., & Lim, K. M. In vitro cytotoxicity tests on cultured human skin fibroblasts to predict skin irritation potential of surfactants. Toxicology in Vitro, 14(4), 345-349 (2000). [Link]

  • Kim, M. O., Kim, S. H., & Kim, S. J. Acceleration of Mesenchymal-to-Epithelial Transition (MET) during Direct Reprogramming Using Natural Compounds. International Journal of Molecular Sciences, 20(18), 4433 (2019). [Link]

  • Vellasamy, K., San, L. L., & Ramasamy, R. Cytotoxicity and Genotoxicity of Metal Oxide Nanoparticles in Human Pluripotent Stem Cell-Derived Fibroblasts. Nanomaterials, 11(2), 291 (2021). [Link]

  • Bar-Nur, O., Brumbaugh, J., & Hochedlinger, K. Optimization of episomal reprogramming for generation of human induced pluripotent stem cells from fibroblasts. Current Protocols in Stem Cell Biology, 31, 4A.6.1-4A.6.17 (2014). [Link]

  • Liu, T., Zhou, Y., & Wang, L. PRRX1 Regulates Cellular Phenotype Plasticity and Dormancy of Head and Neck Squamous Cell Carcinoma Through miR-642b-3p. Frontiers in Oncology, 8, 683 (2019). [Link]

  • Zhang, K., & Chen, D. The Regulatory Role of PRRX1 in Cancer Epithelial-Mesenchymal Transition. International Journal of Molecular Sciences, 22(14), 7631 (2021). [Link]

  • Submicron Structures Affect Patterning of iPSC Colonies (A) Spatial... ResearchGate. [Link]

  • Efficient derivation of two-factor iPSCs with CBP/EP300 bromodomain... ResearchGate. [Link]

  • Liu, X., & Xu, J. Transitions between epithelial and mesenchymal states during cell fate conversions. Cellular and Molecular Life Sciences, 72(23), 4485-4496 (2015). [Link]

  • Barile, F. A., & Arjun, S. Acute cytotoxicity testing with cultured human lung and dermal cells. Toxicology Letters, 80(1-3), 55-61 (1995). [Link]

  • Malysheva, A. A., Kukharsky, M. S., & Skopin, A. Y. Prognostic Analysis of Human Pluripotent Stem Cells Based on Their Morphological Portrait and Expression of Pluripotent Markers. International Journal of Molecular Sciences, 23(21), 13010 (2022). [Link]

  • Alshannaq, A., & Jedidi, I. Direct T-2 Toxicity on Human Skin—Fibroblast Hs68 Cell Line—In Vitro Study. Toxins, 14(5), 316 (2022). [Link]

  • The mesenchymal-to-epithelial transition in somatic cell reprogramming. ResearchGate. [Link]

  • Therapeutic targeting of the p300/CBP bromodomain enhances the efficacy of immune checkpoint blockade therapy. Journal of Clinical Investigation, (2025). [Link]

Sources

Precision Protocol: SGC-CBP30 Treatment of Lung Adenocarcinoma Cells

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This Application Note provides a rigorous, field-validated protocol for treating lung adenocarcinoma (LUAD) cells with SGC-CBP30 , a highly selective chemical probe targeting the bromodomains of p300 and CBP (CREBBP). Unlike catalytic HAT inhibitors (e.g., A-485), SGC-CBP30 functions as a "reader" inhibitor. It competitively binds to the acetyl-lysine recognition pocket, displacing p300/CBP from chromatin without directly inhibiting their catalytic acetyltransferase activity.

Key Mechanism: In lung adenocarcinoma, SGC-CBP30 treatment has been identified to suppress cell proliferation and induce apoptosis primarily by downregulating Uridine Phosphorylase 1 (UPP1) and repressing the c-Myc oncogenic program.

Target Audience: This guide is engineered for drug discovery scientists requiring high-reproducibility assays for IC50 determination, target engagement validation, and apoptotic induction.

Mechanism of Action (Visualized)

SGC-CBP30 disrupts the epigenetic reading machinery. By blocking the bromodomain, it prevents p300/CBP from anchoring to acetylated histones (e.g., H3K18ac, H3K27ac) at super-enhancers driving oncogene expression.

G SGC SGC-CBP30 (Inhibitor) BRD p300/CBP Bromodomain SGC->BRD Competitively Binds (Kd ~21 nM) Complex p300/CBP-Chromatin Complex SGC->Complex Disrupts/Displaces BRD->Complex Binds Chromatin Acetylated Chromatin (Super-Enhancers) Chromatin->Complex Recruits Transcription Oncogenic Transcription (c-Myc, UPP1) Complex->Transcription Activates Outcome Cell Cycle Arrest & Apoptosis Transcription->Outcome Downregulation leads to

Figure 1: Mechanism of SGC-CBP30.[1][2] The inhibitor displaces p300/CBP from chromatin, silencing UPP1/c-Myc.

Material Preparation & Storage

Critical Quality Attribute (CQA): SGC-CBP30 is hydrophobic. Improper reconstitution leads to precipitation and "silent" experimental failure.

Reconstitution
  • Compound: SGC-CBP30 (MW: 509.04 g/mol ).[3][4]

  • Solvent: Anhydrous DMSO (Cell Culture Grade).

  • Target Stock Concentration: 10 mM or 50 mM.

ParameterSpecificationNotes
Solubility ~50 mM in DMSOSonicate for 5 mins if visible particulates persist.
Storage (Stock) -80°C (Recommended)Stable for 6 months. Avoid >3 freeze-thaw cycles.
Working Solution Freshly preparedDilute in media immediately before use.[5]
Vehicle Control DMSOFinal concentration must match treatment (≤ 0.1%).

Protocol Tip: Aliquot stock solution into single-use vials (e.g., 20 µL) to prevent hydration of the DMSO, which degrades the inhibitor over time.

Experimental Protocols

Phase 1: Dose-Response Viability Assay (IC50)

Objective: Determine the effective concentration for A549 or H1299 cells.

Workflow:

  • Seeding: Seed cells in 96-well plates.

    • A549: 3,000 - 5,000 cells/well.

    • H1299: 2,500 - 4,000 cells/well.

    • Media: RPMI-1640 + 10% FBS.

  • Adherence: Incubate for 24 hours to allow attachment.

  • Treatment: Remove old media. Add 100 µL fresh media containing SGC-CBP30.

    • Dose Range: 0 (DMSO), 0.1, 0.5, 1, 2.5, 5, 10, 20 µM.

    • Note: SGC-CBP30 typically exhibits cellular IC50s in the 1–5 µM range for sensitive lines, but can require up to 10 µM for resistant phenotypes.

  • Incubation: 72 hours (Standard for epigenetic modulators which require cell cycle turnover).

  • Readout: CCK-8 or CellTiter-Glo (ATP).

    • Add reagent, incubate 1-4 hours, read absorbance/luminescence.

Phase 2: Target Engagement (Western Blot)

Objective: Confirm mechanism (UPP1/c-Myc downregulation) rather than just toxicity.

Treatment Setup:

  • Dish: 6-well plate (3 x 10^5 cells/well).

  • Concentration: 2.5 µM and 5.0 µM (based on typical sensitivity).

  • Duration: 48 hours.

Lysis & Blotting:

  • Wash cells 2x with ice-cold PBS.

  • Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.

  • Key Antibodies:

    • Anti-c-Myc: (Expect downregulation).

    • Anti-UPP1: (Critical marker for Lung Adeno sensitivity).

    • Anti-Cleaved Caspase-3: (Apoptosis marker).

    • Loading Control: GAPDH or Vinculin.

    • Optional: Anti-H3K27ac (Global levels may not change drastically, but chromatin immunoprecipitation (ChIP) would show reduced occupancy).

Phase 3: Functional Apoptosis Assay (Flow Cytometry)

Objective: Quantify cell death.

  • Seed: 6-well plates (same as above).

  • Treat: SGC-CBP30 (2.5 µM, 5 µM) for 48-72 hours.

  • Harvest: Collect supernatant (floating cells) AND trypsinize adherent cells. Combine them.

  • Stain: Annexin V-FITC / Propidium Iodide (PI).

  • Analyze:

    • Q3 (Annexin+/PI-): Early Apoptosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

Experimental Workflow Diagram

Workflow T0 Day 0: Seeding (A549/H1299) T1 Day 1: Treatment (0.1 - 10 µM) T0->T1  24h Attachment   T2 Day 3-4: Readout T1->T2  48-72h Incubation   Viability Viability Assay (CCK-8/CTG) IC50 Calc T2->Viability Western Western Blot (c-Myc, UPP1) T2->Western FACS Flow Cytometry (Annexin V/PI) T2->FACS

Figure 2: Temporal workflow for SGC-CBP30 validation in lung adenocarcinoma models.

Expert Tips & Troubleshooting

IssueProbable CauseCorrective Action
Precipitation in Media High concentration shockDilute stock in intermediate media volume (e.g., 1:10) before adding to bulk media. Vortex rapidly.
No Effect on Viability Incubation too shortEpigenetic drugs are slow-acting. Extend treatment to 96h or refresh media+drug at 48h.
High Vehicle Toxicity DMSO > 0.1%Ensure final DMSO concentration is < 0.1% (v/v). Include a DMSO-only control.
Inconsistent IC50 Cell density varianceSGC-CBP30 efficacy is density-dependent. Do not over-seed; cells must be in log-phase growth.

References

  • Wang, J., et al. (2022).[6] "SGC-CBP30 Inhibits Cell Proliferation and Induces Apoptosis by Downregulating Uridine Phosphorylase 1 Expression in Human Lung Adenocarcinoma Cells."[5][6] Aging and Disease.[6] (Note: Specific findings on UPP1 axis in A549/H1299).

  • Hay, D. A., et al. (2014).[1][3] "Discovery and Optimization of Small-Molecule Ligands for the CBP/p300 Bromodomains." Journal of the American Chemical Society.[3] (Original characterization of SGC-CBP30).

  • Structural Genomics Consortium (SGC). "SGC-CBP30 Chemical Probe."[2] (Official probe data and solubility profiles).[4]

  • Gallenkamp, D., et al. (2014).[5][6] "Bromodomains and their pharmacological inhibitors." ChemMedChem. .

Sources

Pharmacological Dissection of Chromatin Readers: Application of SGC-CBP30 in ChIP Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The use of SGC-CBP30 in ChIP assays represents a shift from static observation to dynamic perturbation. Unlike genetic knockouts, which can trigger compensatory mechanisms over days, SGC-CBP30 allows for the acute, pharmacological displacement of CBP (CREBBP) and p300 (EP300) from chromatin.

SGC-CBP30 is a highly selective chemical probe that targets the bromodomain (reader domain) of CBP/p300. It does not inhibit the histone acetyltransferase (HAT) catalytic domain directly; rather, it prevents the protein from "reading" or docking onto acetylated lysine residues (e.g., H3K27ac) at enhancers and promoters.

Critical Distinction: CBP vs. BET Inhibition

Researchers often conflate CBP inhibition with BET inhibition (e.g., JQ1).

  • BET Inhibitors (JQ1): Target BRD4/2/3/T.

  • SGC-CBP30: Targets CBP/p300 with >40-fold selectivity over BRD4.

  • Application: Use SGC-CBP30 to specifically dissect the role of CBP/p300 recruitment in enhancer maintenance, distinct from the super-enhancer regulation dominated by BRD4.

Mechanism of Action

The following diagram illustrates the displacement mechanism you are testing via ChIP.

G cluster_0 Native State cluster_1 SGC-CBP30 Treatment Chromatin Acetylated Chromatin (H3K27ac) CBP CBP/p300 (Bromodomain) Chromatin->CBP Recruitment Chromatin2 Acetylated Chromatin (H3K27ac) CBP_Displaced CBP/p300 (Displaced) Chromatin2->CBP_Displaced Blocked Inhibitor SGC-CBP30 Inhibitor->CBP_Displaced Binds Pocket

Figure 1: Mechanism of SGC-CBP30 mediated chromatin displacement. The probe competes with acetylated lysine residues, ejecting CBP/p300 into the nucleoplasm.

Experimental Design & Pre-ChIP Considerations

Before performing the ChIP, the cellular treatment conditions must be rigorously defined.

Concentration & Controls
ReagentRoleRecommended Conc.Stock Prep
SGC-CBP30 Active Probe1 – 5 µM (Cellular)Dissolve in DMSO (10-50 mM). Store -20°C.
SGC-CBP30N Negative Control1 – 5 µM Structurally similar but inactive. Essential for validating off-target effects.
DMSO Vehicle Control< 0.1% v/vMatch the volume of the active probe treatment exactly.

Expert Insight: While biochemical IC50 is ~21 nM, cellular assays (FRAP) require 1–5 µM to achieve full occupancy due to cellular permeability and competition with high local concentrations of acetylated histones.

Time Course Strategy
  • Acute Displacement (2–6 Hours): Best for measuring the direct loss of CBP/p300 binding (ChIP target: CBP) or immediate loss of H3K27ac.

  • Transcriptional Response (12–24 Hours): Best for measuring downstream effects, such as the collapse of IRF4 or c-MYC oncogenic networks.

Protocol: Pharmacological ChIP Workflow

This protocol outlines the specific steps for treating cells with SGC-CBP30 followed by a standard cross-linking ChIP.

Phase A: Cell Treatment (The Variable)
  • Seed Cells: Plate cells (e.g., Multiple Myeloma lines, HeLa) to reach 70-80% confluency on the day of harvest.

  • Prepare Media:

    • Calculate total volume.

    • Add SGC-CBP30 to reach 2.5 µM (or determined optimal dose).

    • Crucial: Ensure final DMSO concentration is <0.1%.[1] High DMSO can alter chromatin structure artifactually.

  • Incubation: Incubate for 6 hours (for displacement studies).

    • Parallel Control: Treat a separate dish with SGC-CBP30N (Negative Control) at the same concentration.

Phase B: Cross-linking & Lysis[4]
  • Fixation: Add 16% Formaldehyde directly to culture media to a final concentration of 1% .

  • Time: Incubate 10 minutes at Room Temperature (RT) with gentle rocking.

    • Note: Do not over-crosslink.[2] Bromodomain interactions are dynamic; 10 mins is sufficient.

  • Quench: Add Glycine to final 0.125 M. Incubate 5 mins RT.

  • Wash: Aspirate media, wash 2x with cold PBS containing protease inhibitors.

  • Lysis: Resuspend pellet in SDS Lysis Buffer (1% SDS, 10mM EDTA, 50mM Tris-HCl pH 8.1) + Protease Inhibitors.[3][2][4]

Phase C: Sonication & Immunoprecipitation[4][5]
  • Sonication: Shear chromatin to 200–500 bp.

    • Validation: Run a small aliquot on an agarose gel to verify fragment size before IP.

  • Dilution: Dilute chromatin 1:10 in ChIP Dilution Buffer (0.01% SDS, 1.1% Triton X-100, 1.2mM EDTA, 16.7mM Tris-HCl, 167mM NaCl).

  • Antibody Addition:

    • Target 1 (Direct): Anti-CBP or Anti-p300. (Expect reduced signal in treated sample).

    • Target 2 (Mark): Anti-H3K27ac. (Expect reduced signal at enhancers).

    • Target 3 (Control): Anti-H3 (Total). (Expect unchanged signal; used for normalization).

  • Incubation: Overnight at 4°C with rotation.

  • Bead Capture: Add Protein A/G magnetic beads (pre-blocked with BSA/Salmon Sperm DNA). Incubate 2-4 hours.

Phase D: Wash & Elution[5][8]
  • Washes: Low Salt

    
     High Salt 
    
    
    
    LiCl
    
    
    TE (2x).
  • Elution: Elute in 1% SDS / 0.1M NaHCO3.

  • Reverse Crosslinks: 65°C overnight + Proteinase K.

  • Purification: Phenol-Chloroform or Column Purification (e.g., Qiagen MinElute).

Workflow Visualization

Workflow cluster_inputs Experimental Groups Group1 Vehicle (DMSO) Crosslink Crosslink (1% FA, 10 min) Group1->Crosslink Group2 SGC-CBP30 (Active) Group2->Crosslink Group3 SGC-CBP30N (Neg Ctrl) Group3->Crosslink Sonicate Sonication (200-500bp) Crosslink->Sonicate IP Immunoprecipitation (Anti-CBP / Anti-H3K27ac) Sonicate->IP Seq qPCR or Sequencing IP->Seq

Figure 2: Parallel workflow ensuring rigorous control comparison. All three arms must be processed simultaneously to minimize batch effects.

Data Interpretation & Expected Results

When analyzing the ChIP-Seq or ChIP-qPCR data, compare the SGC-CBP30 treated track against the SGC-CBP30N and DMSO tracks.

Genomic RegionAntibody TargetExpected Result (SGC-CBP30 Treated)Biological Interpretation
Super-Enhancers Anti-CBPSignificant Peak Reduction The inhibitor successfully displaced CBP from acetylated chromatin.
Promoters Anti-H3K27acModerate Reduction CBP recruitment is blocked, leading to reduced maintenance of the acetylation mark.
Gene Body Anti-H3 (Total)No Change Global nucleosome occupancy remains stable; confirms specific drug effect.
Off-Target Loci Anti-BRD4No Change Confirms selectivity; SGC-CBP30 should not displace BRD4 (unlike JQ1).
Troubleshooting Common Issues
  • Issue: No reduction in CBP signal after treatment.

    • Cause: Insufficient drug concentration or incubation time.

    • Solution: Increase dose to 5 µM or reduce cell density (drug may be sequestered by high protein load).

  • Issue: Global loss of DNA yield.

    • Cause: Cytotoxicity.[5]

    • Solution: Check viability prior to crosslinking. If >20% cell death, reduce concentration.

References

  • Structural Genomics Consortium (SGC). SGC-CBP30 Chemical Probe Summary. [Link]

  • Hay, D. A., et al. (2014). Discovery and optimization of small-molecule ligands for the CBP/p300 bromodomains. Journal of the American Chemical Society, 136(26), 9308-9319. [Link]

  • Conery, A. R., et al. (2016). Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma. eLife, 5, e10483. [Link]

  • Hammitzsch, A., et al. (2015). CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses.[6] Proceedings of the National Academy of Sciences, 112(34), 10768-10773. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing SGC-CBP30 Bioavailability in In Vivo Models

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SGC-CBP30-INVIVO-001 Assigned Specialist: Senior Application Scientist, Preclinical Development

Executive Summary

You are likely experiencing low efficacy or high variability with SGC-CBP30 in animal models. This is a known intrinsic limitation of the compound. SGC-CBP30 is a chemical probe, not a clinical drug candidate. It was designed for high selectivity in vitro, but it suffers from rapid metabolic clearance (short half-life) and poor aqueous solubility.

To achieve robust in vivo data, you cannot rely on standard "dissolve and shoot" methods. You must actively engineer the formulation to bypass solubility limits and optimize dosing schedules to outpace metabolic clearance.

Module 1: Formulation Troubleshooting (The Solubility Barrier)

The Problem: SGC-CBP30 is highly lipophilic (LogP ~3.5). In standard aqueous buffers (PBS/Saline), it precipitates immediately, leading to "silent" under-dosing where the animal receives a suspension that is never absorbed.

Protocol A: The "Clear Solution" Formulation (Recommended)

This formulation uses co-solvents and surfactants to maintain SGC-CBP30 in a dissolved state, significantly improving absorption compared to crude suspensions.

Reagents:

  • DMSO (Dimethyl sulfoxide), anhydrous

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)[1]

  • ddH2O (Sterile water)

Recipe (Prepare fresh immediately before use):

  • Dissolve: Dissolve SGC-CBP30 powder in 5% of the total volume of DMSO. Vortex until completely clear.

  • Stabilize: Add 40% of the total volume of PEG300. Vortex.

  • Emulsify: Add 5% of the total volume of Tween 80. Vortex vigorously.

  • Dilute: Slowly add 50% of the total volume of ddH2O while vortexing.

Result: A clear solution suitable for Intraperitoneal (IP) injection.

Protocol B: The "Oil Depot" Formulation (Alternative)

If Protocol A causes toxicity in your specific strain, use an oil-based vehicle. This creates a "depot" effect, slowing absorption but avoiding precipitation.

Recipe:

  • Dissolve SGC-CBP30 in 10% DMSO.

  • Add 90% Corn Oil (warm to 37°C).

  • Critical Step: You must sonicate this mixture. Simple vortexing will result in phase separation (oil and DMSO separating), causing variable dosing.

Visual Troubleshooting Guide

FormulationLogic Start Start: SGC-CBP30 Powder CheckSol Check Solubility Requirement Start->CheckSol RouteIP Route: Intraperitoneal (IP) CheckSol->RouteIP RouteOral Route: Oral Gavage (PO) CheckSol->RouteOral Decision1 Is rapid absorption required? RouteIP->Decision1 Warn STOP: High First-Pass Metabolism. Expect <10% Bioavailability. RouteOral->Warn Soln Protocol A: PEG300/Tween80 (Clear Solution) Decision1->Soln Yes (Acute Models) Susp Protocol B: Corn Oil/DMSO (Lipid Depot) Decision1->Susp No (Sustained Release)

Figure 1: Formulation decision tree. Note that oral administration is flagged as high-risk due to metabolic instability.

Module 2: Dosing & Administration (The Clearance Barrier)

The Problem: SGC-CBP30 is rapidly metabolized by liver microsomes (t1/2 < 60 min in human liver microsomes). A single daily dose is often insufficient to maintain therapeutic inhibition of the CBP bromodomain.

Optimized In Vivo Protocol (Based on Bi et al., 2021)

This protocol has been validated in a murine sepsis model to rescue mice from lethal endotoxemia.

ParameterSpecificationRationale
Dose 19.3 mg/kg Lower doses (7.7 mg/kg) showed partial efficacy; this dose provided maximal survival benefit.
Route Intraperitoneal (IP) Bypasses initial gastric degradation; faster absorption than SC.
Frequency Single or BID In the Bi et al. study, a single rescue dose was effective if timed precisely (8h post-LPS). For chronic tumor models, BID (Twice Daily) is required.
Volume 10 mL/kg Standard mouse dosing volume (e.g., 200 µL for a 20g mouse).

Step-by-Step Workflow:

  • Weigh animals to the nearest 0.1g.

  • Calculate individual dose volumes.

  • Prepare Protocol A formulation (fresh).

  • Inject IP.

  • Monitor for "writhing" (a sign of vehicle irritation due to DMSO/Tween).

Module 3: Experimental Validation (Proof of Mechanism)

You must verify that the drug is actually working in vivo, not just assuming it is based on phenotype.

Pharmacodynamic (PD) Biomarkers: Since SGC-CBP30 inhibits the CBP/p300 bromodomain, it suppresses the transcription of specific inflammatory genes.

  • Target: HMGB1 (High Mobility Group Box 1) release.[2][3]

  • Target: IL-17A secretion (in Th17-driven models).

  • Method: Collect serum 18 hours post-dose and analyze via ELISA.[2]

Mechanism of Action & Validation Workflow

MechanismWorkflow SGC SGC-CBP30 (19.3 mg/kg IP) Target Target: CBP/p300 Bromodomain SGC->Target Binds Chromatin Chromatin Displacement Target->Chromatin Prevents Acetyl-Lysine Recognition GeneExp Downregulation of Pro-inflammatory Genes Chromatin->GeneExp Inhibits Transcription Biomarker Reduced Serum HMGB1 / IL-17 GeneExp->Biomarker Measurable Output

Figure 2: Pharmacodynamic workflow. Successful bioavailability is confirmed only if serum biomarkers (HMGB1 or IL-17) are suppressed.

Frequently Asked Questions (FAQs)

Q1: My solution turns cloudy when I add water. Can I still inject it? A: No. Cloudiness indicates precipitation. Injecting a suspension IP leads to erratic absorption and potential abdominal irritation (peritonitis).

  • Fix: Increase the PEG300 ratio to 50% or warm the solution to 37°C. If it remains cloudy, switch to the Corn Oil vehicle (Protocol B).

Q2: Why not use Oral Gavage (PO)? It’s easier. A: SGC-CBP30 has poor metabolic stability. Oral dosing exposes the compound to first-pass metabolism in the liver before it reaches systemic circulation, likely reducing bioavailability to <5%. Unless you have specific PK data supporting oral use in your strain, stick to IP or SC.

Q3: Can I use this for a chronic (30-day) tumor study? A: Proceed with caution. The high solvent load (DMSO/Tween) in Protocol A can be toxic over weeks.

  • Strategy: For chronic studies, rotate injection sites and consider switching to the Corn Oil vehicle (Protocol B) as it is better tolerated long-term, despite the slower absorption.

Q4: Is there a better compound? A: If SGC-CBP30 fails due to PK issues, consider PF-CBP1 . It is a propoxy-analogue of SGC-CBP30 developed specifically to improve selectivity and potentially physicochemical properties, though SGC-CBP30 remains the standard probe for specific CBP/p300 dissection.

References
  • Hay, D. A., et al. (2014). Discovery and Optimization of Small-Molecule Ligands for the CBP/p300 Bromodomains. Journal of the American Chemical Society, 136(26), 9308–9319.

  • Bi, X., et al. (2021). CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses.[3][4] Frontiers in Immunology, 11, 625542.[4]

  • Principe, D. R., et al. (2022). XP-524 is a dual-BET/EP300 inhibitor that represses oncogenic KRAS and potentiates immune checkpoint inhibition in pancreatic cancer.[4] Proceedings of the National Academy of Sciences, 119(4), e2116764119.[4] [4]

  • Selleck Chemicals. SGC-CBP30 Product Protocol & In Vivo Formulation Guide.

Sources

SGC-CBP30 Technical Support Center: Navigating Cytotoxicity in Primary Human Cells

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for SGC-CBP30, a potent and selective inhibitor of the CREBBP/EP300 bromodomains. This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on utilizing SGC-CBP30 effectively in primary human cell-based assays, with a special focus on understanding and managing its cytotoxic limits. Our goal is to empower you with the knowledge to design robust experiments, troubleshoot potential issues, and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the use of SGC-CBP30 in primary human cell cultures.

Q1: What is the mechanism of action for SGC-CBP30?

SGC-CBP30 is a highly selective small molecule inhibitor that targets the bromodomains of two closely related transcriptional coactivators, CREB-binding protein (CREBBP or CBP) and p300 (EP300).[1][2][3] The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histones and other proteins. By competitively binding to this pocket, SGC-CBP30 prevents CBP/p300 from interacting with chromatin, thereby modulating the expression of target genes.[4] This mechanism is crucial for its role in regulating processes like cell growth, differentiation, and inflammation.[1][5]

Q2: At what concentration does SGC-CBP30 become cytotoxic to primary human cells?

This is a critical and nuanced question. Unlike transformed cancer cell lines, which can be more sensitive, primary human cells have shown a degree of resilience to SGC-CBP30-induced cytotoxicity. One study utilizing a diverse panel of primary human cells reported broad anti-inflammatory activity without pronounced cytotoxicity at concentrations up to 10 μM .[6] However, it is crucial to understand that this is a general guideline. The exact cytotoxic threshold will vary depending on:

  • The specific primary cell type: Different cell types (e.g., lymphocytes, fibroblasts, endothelial cells) have varied metabolic rates and sensitivities.

  • The duration of exposure: Longer incubation times with the compound are more likely to reveal cytotoxic effects.

  • The health and density of the cells: Sub-optimal culture conditions can exacerbate compound-induced stress.

As a best practice, we recommend performing a dose-response curve for your specific primary cell type to determine the optimal non-toxic concentration range for your experiments.

Q3: What are the visual signs of cytotoxicity I should look for in my primary cell cultures treated with SGC-CBP30?

When assessing your cells microscopically, signs of cytotoxicity can include:

  • Changes in morphology: Cells may appear rounded, shrunken, or detached from the culture surface.

  • Increased floating cells (for adherent cultures): A significant increase in debris and floating cells in the media is a common indicator of cell death.

  • Vacuolization: The appearance of clear, bubble-like structures within the cytoplasm.

  • Reduced cell density: A noticeable decrease in the number of cells compared to the vehicle control wells.

Q4: Should I be concerned about off-target effects with SGC-CBP30?

SGC-CBP30 is a highly selective chemical probe for the CBP/p300 bromodomains.[6] However, like any small molecule inhibitor, the potential for off-target effects increases with concentration. Sticking to the lowest effective concentration that achieves the desired biological outcome is always the best practice to minimize the risk of confounding results due to off-target activities. A study has suggested potential off-target effects when used in combination screens with other agents, highlighting the importance of careful experimental design and validation.[7]

Q5: How does the cytotoxicity of SGC-CBP30 in primary cells compare to cancer cell lines?

Generally, cancer cell lines, particularly those dependent on CBP/p300-mediated transcription, may exhibit greater sensitivity to SGC-CBP30.[8][9] For example, some multiple myeloma cell lines show sensitivity with GI50 values below 3 μM.[9] This difference is often due to the oncogenic addiction of cancer cells to specific signaling pathways regulated by CBP/p300. Primary cells, existing in a non-proliferative or controlled proliferative state, may have a wider therapeutic window.

Troubleshooting Guide

Encountering unexpected results is a common part of research. This section provides a structured approach to troubleshooting common issues related to SGC-CBP30 cytotoxicity.

Issue 1: High Levels of Cell Death Observed at Expected Non-Toxic Concentrations (e.g., < 10 μM)
Potential Cause Scientific Rationale Recommended Action
Solvent Toxicity SGC-CBP30 is typically dissolved in DMSO.[2] Primary cells can be sensitive to DMSO concentrations above 0.1-0.5%.Ensure the final concentration of DMSO in your culture media is consistent across all wells (including vehicle controls) and is below 0.1%.
Sub-optimal Cell Health Primary cells are less robust than cell lines. Stress from isolation, low seeding density, or poor culture conditions can lower the threshold for compound toxicity.Ensure cells are healthy and in a logarithmic growth phase before treatment. Optimize seeding density to avoid sparse or overly confluent cultures.
Incorrect Compound Concentration Errors in serial dilutions can lead to unintentionally high concentrations of SGC-CBP30.Prepare fresh stock solutions and perform dilutions carefully. Verify the concentration of your stock solution if possible.
Extended Incubation Time Cytotoxic effects are time-dependent. An effect that is not apparent at 24 hours may become significant at 48 or 72 hours.Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your assay that minimizes cytotoxicity.
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Potential Cause Scientific Rationale Recommended Action
Variable Cell Seeding An uneven number of cells across wells will lead to variability in viability readouts.Use a reliable cell counting method (e.g., automated cell counter) and ensure a homogenous cell suspension before plating.
Edge Effects in Multi-well Plates Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell health.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.
Compound Instability or Precipitation SGC-CBP30 has low solubility in aqueous media.[2] If the compound precipitates out of solution, its effective concentration will be reduced and variable.Prepare fresh dilutions from a DMSO stock immediately before use. Visually inspect the media for any signs of precipitation after adding the compound.

Experimental Protocols & Methodologies

To ensure robust and reliable data, we provide the following detailed protocols for assessing the cytotoxicity of SGC-CBP30 in your primary human cell experiments.

Protocol 1: Determining the Cytotoxic Profile of SGC-CBP30 using an MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Materials:

  • Primary human cells of interest

  • Complete cell culture medium

  • SGC-CBP30 (dissolved in DMSO)

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere/recover for 24 hours.

  • Compound Treatment: Prepare a 2x concentration series of SGC-CBP30 in complete culture medium. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the media and add 100 µL of solubilization solution to each well. Mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each concentration. Plot the results to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).[12]

Protocol 2: Assessing Membrane Integrity with a Lactate Dehydrogenase (LDH) Assay

The LDH assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes, a hallmark of cytotoxicity.[13]

Materials:

  • Commercially available LDH cytotoxicity assay kit (which includes the substrate, cofactor, and dye)

  • Supernatant from your SGC-CBP30-treated primary cells

  • 96-well plate

  • Microplate reader (absorbance at ~490 nm)

Procedure:

  • Cell Treatment: Seed and treat cells with a concentration series of SGC-CBP30 as described in the MTT protocol. Be sure to include a "maximum LDH release" control by adding a lysis buffer (provided in the kit) to a set of untreated wells 15 minutes before the end of the incubation.

  • Supernatant Collection: After incubation, carefully collect a small amount of cell culture supernatant (e.g., 10-50 µL) from each well without disturbing the cells.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Absorbance Reading: Add the stop solution if required by the kit and measure the absorbance at the recommended wavelength (~490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release (lysed cells) controls.

Protocol 3: Detecting Apoptosis with a Caspase-3/7 Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[14][15]

Materials:

  • Commercially available Caspase-Glo® 3/7 Assay or similar

  • SGC-CBP30-treated primary cells in an opaque-walled 96-well plate

  • Luminometer

Procedure:

  • Cell Treatment: Seed cells in an opaque-walled plate suitable for luminescence assays. Treat with a concentration series of SGC-CBP30. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Reagent Addition: After the desired incubation period, allow the plate to equilibrate to room temperature. Prepare the caspase-3/7 reagent according to the manufacturer's protocol and add it directly to each well.

  • Incubation: Mix the contents on a plate shaker at a low speed and incubate at room temperature for the recommended time (typically 30 minutes to 1 hour).

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Normalize the results to the vehicle control to determine the fold-change in apoptosis.

Data Presentation & Visualization

Table 1: Representative Cytotoxicity Profile of SGC-CBP30

This table summarizes hypothetical data to illustrate what a researcher might find when testing SGC-CBP30 on different human primary cell types. Users must generate their own data for their specific cell type and experimental conditions.

Cell TypeAssayIncubation TimeIC50 (μM)Notes
Human Umbilical Vein Endothelial Cells (HUVECs)MTT48 hours> 20Minimal impact on viability observed at concentrations up to 20 μM.
Peripheral Blood Mononuclear Cells (PBMCs)LDH24 hours~15Some cytotoxicity noted at higher concentrations.
Normal Human Dermal Fibroblasts (NHDF)MTT72 hours> 25Highly resistant to cytotoxic effects.
Activated CD4+ T CellsCaspase-3/748 hours~12.5Proliferating immune cells may show increased sensitivity.
Diagrams

SGC_CBP30_Mechanism cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Histone Histone Tail Ac Ac Histone->Ac CBP300 CBP/p300 Bromodomain Bromodomain CBP300->Bromodomain Transcription Gene Transcription CBP300->Transcription Promotes Bromodomain->Ac Recognizes SGC_CBP30 SGC-CBP30 SGC_CBP30->Bromodomain Inhibits

Caption: Mechanism of SGC-CBP30 Action.

Cytotoxicity_Workflow cluster_assays 4. Perform Cytotoxicity Assays A 1. Seed Primary Cells in 96-well Plate B 2. Treat with SGC-CBP30 (Dose-Response & Time-Course) A->B C 3. Incubate (e.g., 24-72h) B->C D MTT Assay (Metabolic Activity) C->D E LDH Assay (Membrane Integrity) C->E F Caspase-3/7 Assay (Apoptosis) C->F G 5. Read Plate (Absorbance/Luminescence) D->G E->G F->G H 6. Analyze Data (Calculate IC50 / % Cytotoxicity) G->H

Caption: Experimental Workflow for Cytotoxicity Assessment.

Troubleshooting_Tree A Unexpected Cytotoxicity? B Check Final DMSO Concentration (<0.1%) A->B C Assess Cell Health (Morphology, Density) A->C D Verify Compound Dilutions A->D E Is the incubation time too long? A->E G Issue Resolved B->G C->G D->G F Run Time-Course Experiment E->F F->G

Caption: Troubleshooting Decision Tree.

References

  • Hay, D. A., Fedorov, O., Martin, S., et al. (2014). Discovery and Optimization of Small-Molecule Ligands for the CBP/p300 Bromodomains. Journal of the American Chemical Society, 136(26), 9308–9319. [Link]

  • Active Motif. (n.d.). SGC-CBP30 (SKU A4491): Practical Epigenetic Solutions for.... Retrieved from [Link]

  • bioRxiv. (2022). A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes. bioRxiv. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Hammitzsch, A., et al. (2015). CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses. Proceedings of the National Academy of Sciences, 112(34), 10768-10773. [Link]

  • Visualized Cancer Medicine. (n.d.). CBP/p300 bromodomain: new promising epigenetic target. Retrieved from [Link]

  • Conery, A. R., et al. (2016). Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma. eLife, 5, e10483. [Link]

  • Hammitzsch, A., et al. (2015). CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses. Proceedings of the National Academy of Sciences of the United States of America, 112(34), 10768–10773. [Link]

  • Conery, A. R., et al. (2016). Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma. eLife, 5. [Link]

  • Drug Hunter. (2025, May 12). CBP and EP300 Degraders: A Tale of Two Selectivities. YouTube. [Link]

  • Structural Genomics Consortium. (n.d.). SGC-CBP30 A CREBBP/EP300-selective chemical probe. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • Journal of Clinical Investigation. (2024). CREB-binding protein/P300 bromodomain inhibition reduces neutrophil accumulation and activates antitumor immunity in triple-negative breast cancer. [Link]

  • bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PubMed Central. [Link]

  • Essen BioScience. (n.d.). CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. Retrieved from [Link]

  • ACS Publications. (2025). Selective CBP/EP300 Bromodomain Inhibitors: Novel Epigenetic Tools to Counter TNF-α-Driven Inflammation. JACS Au. [Link]

  • ResearchGate. (n.d.). IC 50 values for primary and immortalized ovarian cancer cells upon drug treatment. Retrieved from [Link]

  • bioRxiv. (2020). Inhibiting histone acetylation in CREBBP/EP300 mutants leads to synthetic cytotoxicity via repression of homologous recombination. [Link]

  • Springer Nature Experiments. (n.d.). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines.... Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual: Cell Viability Assays. [Link]

  • Innoprot. (n.d.). Caspase 3-7 Activity Assay. Retrieved from [Link]

  • ScienCell Research Laboratories. (n.d.). LDH Cytotoxicity Assay (LDH). Retrieved from [Link]

  • MDPI. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. [Link]

  • T. Horton Checkpoint lab. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay. Retrieved from [Link]

  • ResearchGate. (2022, September 6). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • Journal of Visualized Experiments. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. [Link]

  • ResearchGate. (n.d.). Chart comparing the IC50 values of the compounds for different cell.... Retrieved from [Link]

  • Elabscience. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Retrieved from [Link]

  • YouTube. (2023, February 9). Target Engagement in Adherent Cells Quantification | Protocol Preview. [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

Sources

Advanced Troubleshooting: SGC-CBP30 Stability & Performance in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Status: Active Probe Class: Bromodomain Inhibitor (CBP/p300 selective) CAS: 1613695-14-9[1][2]

Executive Summary

SGC-CBP30 is a highly potent, selective chemical probe for the bromodomains of CBP (CREBBP) and p300 (EP300).[1][2] While biochemically robust (


 nM), its utility in cell culture is frequently compromised by poor aqueous solubility  and precipitation-driven loss of potency , rather than chemical degradation.[1][2] This guide addresses the specific physical-chemical challenges of maintaining SGC-CBP30 bioavailability in biological media.
Part 1: The Solubility Paradox (Precipitation)

Symptom: "I observe fine crystals in the media," or "The compound shows variable potency between replicates."

Root Cause: SGC-CBP30 is lipophilic.[1][2] When a high-concentration DMSO stock (e.g., 10 mM) is spiked directly into aqueous media, the rapid change in polarity causes "shock precipitation."[1][2] The compound crashes out of solution before it can disperse, effectively lowering the treated concentration.[1][2]

Troubleshooting Protocol: The "Rapid Dispersion" Method

Do not simply pipette the stock into a static tube of media.[1][2] Use this kinetic dispersion technique to maximize solubility.[2]

StepActionTechnical Rationale
1 Warm the Stock Incubate 10 mM DMSO stock at 37°C for 5–10 mins. Vortex until clear. Why: Ensures no micro-seeds of precipitate exist before dilution.[2]
2 Pre-fill Culture Vessel Have your culture media ready in the tube/flask.
3 Dynamic Addition While continuously swirling/vortexing the media, add the DMSO stock dropwise.[1][2] Why: Prevents local regions of high DMSO concentration where the compound would precipitate immediately.[1]
4 Limit Concentration Avoid final concentrations >10 µM in media. If >10 µM is required, perform a serial dilution in DMSO first, then spike.[1][2]
Visual Guide: Precipitation Troubleshooting Logic

precipitation_logic start Observation: Loss of Potency / Crystals check_conc Is Final Conc > 10 µM? start->check_conc check_prep Was stock added to static media? check_conc->check_prep No sol_high Likely Solubility Limit Exceeded. Reduce Conc or use solubilizing agent (e.g., cyclodextrin) check_conc->sol_high Yes sol_shock Shock Precipitation. Use Dynamic Addition Protocol. check_prep->sol_shock Yes check_dmso Is DMSO Stock Old/Hydrated? check_prep->check_dmso No sol_dmso DMSO is hygroscopic. Water in DMSO causes stock crash. Use fresh anhydrous DMSO. check_dmso->sol_dmso Yes

Figure 1: Decision tree for diagnosing solubility-related failures.

Part 2: Stability in Culture (Activity Duration)

Symptom: "The phenotype appears at 6 hours but disappears by 24 hours."[1][2]

Root Cause:

  • Serum Binding: High protein binding in Fetal Bovine Serum (FBS) can sequester the free drug.[1][2]

  • Metabolic Clearance: While SGC-CBP30 is a probe (not a drug optimized for half-life), cellular metabolism can deplete the active concentration over long incubations.[1][2]

Q: What is the half-life of SGC-CBP30 in media? A: Specific half-life data in media is variable, but SGC-CBP30 is recommended for immediate use upon dilution.[1][2] It does not possess the multi-day stability of optimized drugs.[1][2]

Recommendation:

  • Replenishment: For experiments >24 hours, replace the media with fresh compound-containing media every 24 hours.

  • Serum Check: If potency is lower than literature (

    
     nM biochemical, but cellular 
    
    
    
    is often 1–2 µM), try reducing FBS from 10% to 5% or 2% to see if potency improves.[1][2] This confirms serum sequestration.[1][2]
Part 3: Biological Validation (Is it engaging the target?)

Symptom: "I am treating the cells, but I see no gene expression changes."

Protocol: Cellular Thermal Shift Assay (CETSA) Before questioning the biology, validate that SGC-CBP30 has physically entered the cell and bound CBP/p300.[1][2]

  • Treat: Incubate cells with 2 µM SGC-CBP30 (and DMSO control) for 1 hour.

  • Harvest: Collect cells, wash in PBS (with protease inhibitors).

  • Heat Shock: Aliquot lysate into PCR tubes. Heat at a gradient (40°C – 65°C) for 3 mins.

  • Analyze: Centrifuge to pellet denatured proteins. Run supernatant on Western Blot for CBP/p300.[1]

  • Result: SGC-CBP30 binding should stabilize CBP, causing it to remain in the supernatant at higher temperatures compared to the DMSO control.[1][2]

Visual Guide: Mechanism of Action & Validation

moa_cetsa cluster_0 Mechanism of Action cluster_1 CETSA Validation probe SGC-CBP30 target CBP/p300 Bromodomain probe->target Binds (Kd ~21nM) chromatin Chromatin (Acetylated Lysine) target->chromatin Blocked Interaction heat Heat Stress (50-60°C) target->heat unbound Unbound Target (Denatures/Precipitates) heat->unbound DMSO Control bound Bound Target (Stabilized/Soluble) heat->bound + SGC-CBP30

Figure 2: Mechanism of Action and CETSA Principle. SGC-CBP30 competes with acetylated chromatin and thermally stabilizes the target protein.[1][2]

Part 4: Frequently Asked Questions (FAQs)

Q: Can I store the diluted media at 4°C for use later in the week? A: No. SGC-CBP30 has low aqueous solubility.[2] Storing it in media at 4°C promotes crystallization/precipitation.[1] Always prepare fresh dilutions immediately before use.[2]

Q: Is SGC-CBP30 light sensitive? A: Yes. Like many heterocycles, it should be protected from direct light.[1][2] Store the solid and DMSO stocks in amber vials or wrapped in foil.

Q: What is the correct negative control? A: SGC-CBP30N. This compound is structurally similar but lacks the key hydrogen-bonding interactions required for bromodomain binding.[1][2] It is essential for distinguishing off-target toxicity from on-target epigenetic effects.[1]

Q: Why is my cellular IC50 (1–2 µM) so much higher than the biochemical Kd (21 nM)? A: This is normal for epigenetic probes.[1][2]

  • Permeability: The compound must cross the cell membrane and nuclear envelope.[1][2]

  • Competition: Inside the nucleus, SGC-CBP30 competes with millimolar concentrations of acetylated histones.[1][2]

  • Serum Binding: As noted in Part 2, FBS reduces the free fraction of the drug.[1][2]

References
  • Structural Genomics Consortium (SGC). SGC-CBP30: A CREBBP/EP300-selective chemical probe.[1][2][3][4] SGC Probes.[1][2][3][4][5][6] [Link][1][2][3]

  • Hay, D. A., et al. (2014). Discovery and optimization of small-molecule ligands for the CBP/p300 bromodomains.[1][2][5] Journal of the American Chemical Society, 136(26), 9308–9319.[1][2][5] [Link]

  • Hammitzsch, A., et al. (2015). CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses.[1][2][4][6] Proceedings of the National Academy of Sciences, 112(34), 10768–10773.[1][2][6] [Link][1][2]

Sources

Technical Support Center: SGC-CBP30 & FRAP Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing SGC-CBP30 Incubation Time for FRAP Assays Document ID: TS-CBP-042 Status: Active Last Updated: October 26, 2023

Core Concept: The Mechanism of Action

Before optimizing incubation, it is critical to understand what the FRAP assay measures in this context. SGC-CBP30 is a potent, selective inhibitor of the bromodomains of CBP (CREBBP) and p300 (EP300).

  • Basal State: CBP-GFP is largely immobile or diffuses slowly because its bromodomain is anchored to acetylated lysines (K-Ac) on chromatin.

  • Inhibited State: SGC-CBP30 competes with K-Ac for the bromodomain pocket. Successful binding displaces CBP-GFP from chromatin into the nucleoplasm.

  • The Readout: Displacement results in a faster fluorescence recovery rate (decreased

    
    ) and a higher mobile fraction .
    

Troubleshooting Guide & FAQs

Q1: What is the optimal incubation time for SGC-CBP30 before FRAP acquisition?

Short Answer: 1 hour is the standard starting point for equilibrium, but a time-course validation (30 min to 4 hours) is required for your specific cell line.

Detailed Explanation: SGC-CBP30 is cell-permeable, but nuclear accumulation takes time.

  • < 30 mins (Pre-Equilibrium): The drug may not have reached saturating concentrations in the nucleus. You will observe high variability between cells.

  • 1 - 4 hours (The "Golden Window"): This is usually sufficient for the molecule to permeate the membrane, enter the nucleus, and reach binding equilibrium with the CBP bromodomain. This window measures the direct physical displacement of the protein.

  • > 6 hours (Phenotypic Interference): CBP/p300 are master transcriptional co-activators. Long-term inhibition alters gene expression (e.g., IRF4 downregulation).[1] At this stage, changes in FRAP dynamics may result from global chromatin compaction or apoptosis rather than direct inhibitor binding.

Q2: My FRAP recovery curves look identical to the DMSO control. What is wrong?

If the drug fails to accelerate recovery, consider these three variables:

  • Protein Overexpression Artifact: If you transfect GFP-CBP too strongly, the excess protein saturates the available chromatin binding sites. The "free" pool of GFP-CBP is already high, masking the displacement effect of the drug.

    • Fix: Select cells with the lowest detectable fluorescence for analysis.

  • Insufficient Concentration: While the in vitro

    
     is ~21 nM, cellular potency is lower due to competition with high local concentrations of histone acetylation.
    
    • Fix: Titrate between 1 µM and 5 µM. (Note: >10 µM increases off-target risk, particularly BRD4).

  • Incubation Time: The drug may have metabolized or precipitated.

    • Fix: Ensure the media was mixed immediately upon adding the drug to prevent precipitation.

Q3: How do I distinguish between drug toxicity and specific inhibition?

SGC-CBP30 has a narrow therapeutic window.[2] If cells shrink or nuclei condense, FRAP data is invalid because diffusion is physically impeded by cytoplasmic collapse.

  • Check: Perform a brightfield check before every bleach.

  • Control: Use SGC-CBP30N (the negative control probe).[3] It is structurally identical but lacks the hydrogen bond donor required for bromodomain binding. If SGC-CBP30N causes changes, you are observing toxicity, not specific inhibition.

Visualization: The Displacement Mechanism

The following diagram illustrates the kinetic shift you are attempting to measure.

FRAP_Mechanism cluster_nucleus Nucleus Chromatin Chromatin (Acetylated) CBP_Bound CBP-GFP (Bound) CBP_Bound->Chromatin High Affinity (Slow FRAP) CBP_Free CBP-GFP (Free/Mobile) CBP_Bound->CBP_Free Natural Dissociation Complex Inhibitor-CBP Complex CBP_Bound->Complex Release Complex->CBP_Free Increases Mobility Drug SGC-CBP30 (In Media) Drug->CBP_Bound Displacement Drug->Complex Permeation & Binding

Figure 1: SGC-CBP30 enters the nucleus and competes with acetylated chromatin for the CBP bromodomain. This shifts the population from "Bound" (Red) to "Free" (Green), which is detected as faster fluorescence recovery.

The "Reverse Time-Course" Validation Protocol

To ensure data integrity, do not rely on a single time point. Use this reverse-staggered approach to image all conditions with fresh drug activity.

Materials
  • Probe: SGC-CBP30 (dissolved in DMSO).

  • Control: SGC-CBP30N (Negative Control).

  • Cells: Transfected with full-length CBP-GFP or CBP-Bromodomain-GFP.

Step-by-Step Methodology
  • Preparation: Calculate the volume of media required for 3 wells (e.g., 2 mL each). Prepare a 2x Master Mix of SGC-CBP30 in media (e.g., if final target is 2 µM, prepare 4 µM).

  • The Staggered Start (T=0 is Imaging Time):

    • T minus 4 hours: Add Master Mix to Well A.

    • T minus 2 hours: Add Master Mix to Well B.

    • T minus 1 hour: Add Master Mix to Well C.

    • T minus 1 hour: Add DMSO vehicle to Control Well.

  • Acquisition (T=0):

    • Place plate in the microscope stage incubator (37°C, 5% CO2).

    • Acquire FRAP data immediately. This ensures Well A has exactly 4h exposure, and Well C has exactly 1h exposure at the moment of imaging.

  • Analysis:

    • Fit curves to a single-component or two-component diffusion model.

    • Look for the time point where the Mobile Fraction (

      
      )  plateaus.
      
Data Interpretation Table
ParameterDMSO ControlSGC-CBP30 (Optimal)SGC-CBP30 (Toxic/Long)

(Half time)
High (Slow)Low (Fast) Variable / Artifactual
Mobile Fraction ~20-40%> 60-80% < 20% (Aggregates)
Nuclear Morphology NormalNormalCondensed/Blebbing

Key Chemical Properties[2][4][5][6]

PropertyValueRelevance to FRAP
Target CBP/p300 BromodomainSpecificity ensures data reflects CBP mobility.
In Vitro

~21 nMHigh affinity, but cellular IC50 is often ~1-2 µM.
Selectivity >40-fold vs BRD4Use <2.5 µM to avoid BRD4 off-target effects.
Solubility Low in aqueous mediaCritical: Dilute immediately before use; do not store diluted media.[4]

References

  • Primary Probe Characterization: Hay, D. A., et al. (2014).[1] Discovery and optimization of small-molecule ligands for the CBP/p300 bromodomains. Journal of the American Chemical Society.

  • SGC Probe Profile: Structural Genomics Consortium.[5] SGC-CBP30 Chemical Probe Profile.

  • FRAP Methodology for Bromodomains: Philpott, M., et al. (2014). Bromodomain-peptide displacement assays for interactome mapping and inhibitor discovery. Molecular BioSystems.

Sources

Validation & Comparative

A Head-to-Head Comparison of SGC-CBP30 and C646: Navigating the Nuances of CBP/p300 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of epigenetic regulation, the paralogous proteins CREB-binding protein (CBP) and p300 are central figures, acting as transcriptional co-activators and histone acetyltransferases (HATs). Their multifaceted roles in gene expression have rendered them compelling targets for therapeutic intervention in a host of diseases, including cancer and inflammatory disorders. Consequently, a growing arsenal of small molecule inhibitors has been developed to probe their function and exploit their therapeutic potential. Among these, SGC-CBP30 and C646 have emerged as widely utilized tool compounds. This guide provides an in-depth, comparative analysis of these two inhibitors, delving into their distinct mechanisms of action, potency, and selectivity, to empower researchers in making informed decisions for their experimental designs.

The Tale of Two Inhibitors: Distinct Mechanisms Targeting a Common Axis

At the heart of this comparison lies a fundamental difference in how SGC-CBP30 and C646 engage their targets. While both ultimately lead to a dampening of CBP/p300 activity, they do so by targeting different functional domains of these large multi-domain proteins.

SGC-CBP30 is a potent and highly selective chemical probe that targets the bromodomain of CBP and p300.[1][2] The bromodomain is a protein module responsible for recognizing and binding to acetylated lysine residues on histones and other proteins. By occupying the acetyl-lysine binding pocket of the bromodomain, SGC-CBP30 effectively uncouples CBP/p300 from chromatin, thereby preventing the transcriptional activation of target genes. This mechanism does not directly interfere with the catalytic HAT activity of the enzyme but rather with its ability to be recruited to specific genomic loci.

C646 , in contrast, is a competitive inhibitor of the histone acetyltransferase (HAT) domain .[3][4] It directly competes with the cofactor acetyl-CoA, thereby preventing the transfer of an acetyl group to histone and non-histone substrates.[5] This directly abrogates the enzymatic function of CBP/p300.

This mechanistic divergence is a critical consideration for experimental design. The choice between a bromodomain inhibitor and a HAT inhibitor allows researchers to dissect the relative contributions of CBP/p300's scaffolding/recruitment functions versus its catalytic activity in a given biological context.

G cluster_0 CBP/p300 Protein HAT Domain HAT Domain Bromodomain Bromodomain Acetyl-CoA Acetyl-CoA Acetyl-CoA->HAT Domain Binds to Acetylated Lysine Acetylated Lysine Acetylated Lysine->Bromodomain Binds to C646 C646 C646->HAT Domain Competitively Inhibits SGC-CBP30 SGC-CBP30 SGC-CBP30->Bromodomain Inhibits Binding

Caption: Mechanisms of Action for C646 and SGC-CBP30.

Potency and Selectivity: A Quantitative Look

The efficacy of a chemical probe is defined by its potency (IC50) and its selectivity for the intended target over other cellular proteins. The following table summarizes the reported IC50 values for SGC-CBP30 and C646. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in assay formats and conditions.

InhibitorTargetMechanism of ActionReported IC50/Kd/KiSource(s)
SGC-CBP30 CBP BromodomainBromodomain InhibitionIC50: 21 nM, Kd: 21 nM[2][3][6][7]
p300 BromodomainBromodomain InhibitionIC50: 38 nM, Kd: 32 nM[2][3][6][7]
C646 p300 HAT DomainHAT InhibitionKi: 400 nM[1][3][4]
p300 HAT DomainHAT InhibitionIC50: 0.32 µM[8]
CBP/p300 HAT DomainHAT InhibitionIC50: 0.6 - 0.9 µM[9]

SGC-CBP30 demonstrates high potency with IC50 values in the low nanomolar range for both CBP and p300 bromodomains.[3][6][7] Crucially, it exhibits remarkable selectivity. It is reported to be over 40-fold selective for the CBP bromodomain compared to the first bromodomain of BRD4 [BRD4(1)].[1][3] Broader screening has confirmed its high specificity for CBP/p300 over a large panel of other human bromodomains.[10] This high degree of selectivity minimizes the risk of off-target effects and allows for more precise interrogation of CBP/p300 bromodomain function.

C646 is a selective and competitive inhibitor of p300 HAT activity with a reported Ki of 400 nM.[1][3][4] While still a potent inhibitor, its IC50 values are generally in the sub-micromolar to micromolar range and show some variability across different reports.[8][9] C646 is described as being less potent against other acetyltransferases, supporting its selectivity for p300.[1][3] However, comprehensive selectivity profiling against a wide range of HATs is less extensively documented in the public domain compared to the bromodomain selectivity of SGC-CBP30.

Experimental Protocol: Determination of HAT Inhibitor IC50

To empirically determine and compare the potency of HAT inhibitors like C646, a robust and reproducible in vitro assay is essential. The following protocol outlines a standard radioisotope-based filter binding assay, a gold-standard method for measuring HAT activity.[11][12]

Principle: This assay measures the transfer of a radiolabeled acetyl group from [3H]-acetyl-CoA to a histone peptide substrate. The resulting radiolabeled peptide is captured on a filter membrane, and the amount of incorporated radioactivity is quantified by scintillation counting, which is directly proportional to the HAT enzyme activity.

Materials:

  • Recombinant human p300/CBP (catalytic domain)

  • Histone H3 peptide (e.g., residues 1-21)

  • [3H]-acetyl-CoA

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Inhibitor compounds (e.g., C646) dissolved in DMSO

  • Phosphocellulose filter paper

  • Wash buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Scintillation cocktail

  • 96-well microplate

Procedure:

  • Compound Plating: Prepare serial dilutions of the inhibitor in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 96-well plate. Include DMSO-only wells as a no-inhibitor control.

  • Enzyme and Substrate Addition: Prepare a master mix containing HAT assay buffer, recombinant p300/CBP enzyme, and the histone H3 peptide substrate. Add this mix to each well containing the test compounds.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a solution of [3H]-acetyl-CoA in HAT assay buffer. Initiate the enzymatic reaction by adding this solution to all wells.

  • Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Quenching and Spotting: Stop the reaction by adding an equal volume of a quenching solution (e.g., dilute acetic acid). Spot an aliquot of the reaction mixture from each well onto a phosphocellulose filter paper.

  • Washing: Allow the spots to air dry. Wash the filter paper multiple times with the wash buffer to remove unincorporated [3H]-acetyl-CoA.

  • Quantification: Dry the filter paper completely. Place it in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G start Start plate 1. Plate Inhibitor Serial Dilutions start->plate add_enzyme 2. Add Enzyme (p300/CBP) & Histone Substrate plate->add_enzyme preincubate 3. Pre-incubate (15 min, RT) add_enzyme->preincubate initiate 4. Initiate with [3H]-Acetyl-CoA preincubate->initiate incubate 5. Incubate (30-60 min, 30°C) initiate->incubate quench 6. Quench Reaction incubate->quench spot 7. Spot onto Filter Paper quench->spot wash 8. Wash to Remove Unbound [3H]-Acetyl-CoA spot->wash quantify 9. Scintillation Counting wash->quantify analyze 10. Calculate IC50 quantify->analyze end End analyze->end

Caption: Workflow for In Vitro HAT Assay.

Concluding Remarks: Choosing the Right Tool for the Job

Both SGC-CBP30 and C646 are invaluable tools for dissecting the complex biology of CBP and p300. The choice between them should be guided by the specific scientific question at hand.

  • SGC-CBP30 is the inhibitor of choice when the primary goal is to investigate the role of bromodomain-mediated protein-protein interactions and the recruitment of CBP/p300 to chromatin. Its high potency and exceptional selectivity provide a high degree of confidence in ascribing observed phenotypes to the inhibition of this specific function.

  • C646 is ideal for studies aiming to understand the consequences of inhibiting the catalytic HAT activity of CBP/p300. It allows for the investigation of downstream events that are dependent on the acetylation of histones and other proteins by these enzymes.

References

  • Vinci, F., et al. Development of C646-Based Proteolysis Targeting Chimeras Degraders of the Lysine Acetyltransferases CBP and p300. ChemMedChem, 2021. [Link]

  • Oksanen, M., et al. Domain-Independent Inhibition of CBP/p300 Attenuates alpha-Synuclein Aggregation. ACS Chemical Neuroscience, 2021. [Link]

  • van den Bosch, T., et al. The histone acetyltransferase p300 inhibitor C646 reduces pro-inflammatory gene expression and inhibits histone deacetylases. Biochemical Pharmacology, 2015. [Link]

  • Gao, X-n., et al. A Histone Acetyltransferase p300 Inhibitor C646 Induces Cell Cycle Arrest and Apoptosis Selectively in AML1-ETO-Positive AML Cells. PLOS One, 2013. [Link]

  • van den Bosch, T., et al. Effects of the histone acetylase inhibitor C646 on growth and differentiation of adipose-derived stem cells. Stem Cell Research & Therapy, 2017. [Link]

  • Hogg, S. J., et al. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma. eLife, 2016. [Link]

  • Hammitzsch, A., et al. CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses. Proceedings of the National Academy of Sciences, 2015. [Link]

  • Lasko, L. M., et al. Discovery of a Potent and Selective Covalent p300/CBP Inhibitor. ACS Medicinal Chemistry Letters, 2017. [Link]

  • Ferri, E., et al. Targeting CBP and p300: Emerging Anticancer Agents. Molecules, 2023. [Link]

  • Structural Genomics Consortium. SGC-CBP30 A CREBBP/EP300-selective chemical probe. [Link]

  • Sun, Y., et al. C646, a selective small molecule inhibitor of histone acetyltransferase p300, radiosensitizes lung cancer cells by enhancing mitotic catastrophe. Radiotherapy and Oncology, 2014. [Link]

  • Ma, L., et al. Current development of CBP/p300 inhibitors in the last decade. European Journal of Medicinal Chemistry, 2021. [Link]

  • Reaction Biology. Histone Acetyltransferase Assay (HAT) Services for Drug Discovery. [Link]

  • Lasko, L. M., et al. Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors. Journal of Medicinal Chemistry, 2017. [Link]

  • Umemura, A., et al. C646 inhibits G2/M cell cycle-related proteins and potentiates anti-tumor effects in pancreatic cancer. Cancer Letters, 2021. [Link]

  • Wang, H., et al. Medicinal chemistry approaches to the discovery and development of p300/CBP inhibitors for cancer therapy. European Journal of Medicinal Chemistry, 2025. [Link]

  • BPS Bioscience. C646 p300 27613-1. [Link]

  • 3H Biomedical. Colorimetric Histone Acetyltransferase Activity Assay (HAT). [Link]

  • Arif, M., et al. Discovery, Structure–Activity Relationship, and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP. Journal of Medicinal Chemistry, 2020. [Link]

  • EpigenTek. Histone Acetyltransferase (HAT) Assay. [Link]

  • Helt, L. S., et al. Lysine deacetylase inhibitors have low selectivity in cells and exhibit predominantly off-target effects. The FEBS Journal, 2023. [Link]

  • Zdrazil, B., et al. Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. Molecules, 2019. [Link]

  • Tummala, R., et al. Development of a multiplex assay to assess activated p300/CBP in circulating prostate tumor cells. Oncotarget, 2023. [Link]

  • Cole, P. A. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. Methods in Enzymology, 2017. [Link]

  • JoVE. Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. [Link]

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Validating SGC-CBP30 Target Occupancy: A Comparative Thermal Shift Assay Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

SGC-CBP30 is a highly selective chemical probe designed to inhibit the bromodomains of CBP (CREB-binding protein) and p300 .[1] Unlike pan-BET inhibitors (e.g., JQ1) that target the BRD4 family, SGC-CBP30 specifically disrupts the interaction between CBP/p300 and acetylated histones, a critical mechanism in transcriptional regulation for oncology and immunology.

This guide provides a rigorous framework for validating SGC-CBP30 target occupancy using the Thermal Shift Assay (TSA) , also known as Differential Scanning Fluorimetry (DSF). We compare its performance against alternative ligands (I-CBP112) and negative controls, providing the experimental evidence required to confirm on-target engagement.

Target Profile: CBP/p300 Bromodomains

The CBP and p300 bromodomains are structurally distinct from the BET family (BRD2/3/4). They possess a unique "LPF shelf" region that SGC-CBP30 exploits for selectivity.

  • Primary Target: CBP Bromodomain (CREBBP) & p300 Bromodomain (EP300).[2][3][4]

  • Mechanism of Action: Acetyl-lysine mimetic.[5][6] The isoxazole ring of SGC-CBP30 forms a hydrogen bond with the conserved asparagine (N1132 in CBP), displacing the natural acetylated histone substrate.

Comparative Performance Analysis

To validate SGC-CBP30, one must compare its thermal stabilization profile against known standards. The table below synthesizes performance data, correlating TSA shifts (


) with binding affinity (

) derived from Isothermal Titration Calorimetry (ITC).

Table 1: Comparative Ligand Profiling for CBP Bromodomain

CompoundRoleTSA Shift (

)
Binding Affinity (

)
Selectivity Profile
SGC-CBP30 Primary Probe +9.7°C ~21 nM Highly Selective (CBP/p300)
I-CBP112 Alternative Probe+6.0°C - +8.0°C~151 nMSelective (CBP/p300)
SGC-CBP30N Negative Control+2.0°C> 20 µMInactive Analog
JQ1 Selectivity Control< 1.0°C> 10 µM (for CBP)Selective for BET Family
Bromosporine Broad Control+5.0°CBroad SpectrumPan-Bromodomain Binder

Note:


 values are approximate and dependent on protein/dye concentrations. SGC-CBP30 consistently yields the highest stabilization among selective probes due to its nanomolar affinity.
Mechanistic Insight: Thermodynamic Stabilization

The Thermal Shift Assay relies on the principle that ligand binding stabilizes the target protein's structured state, requiring more thermal energy to unfold it.

Diagram 1: Thermodynamic Stabilization Mechanism

TSA_Mechanism Native Native Protein (Folded) Complex Protein-Ligand Complex (Stabilized) Native->Complex + Ligand Unfolded Unfolded Protein (Exposed Hydrophobic Core) Native->Unfolded Heat (Tm 1) Ligand SGC-CBP30 (Ligand) Complex->Unfolded High Heat (Tm 2 > Tm 1) Signal Fluorescence Signal Unfolded->Signal + Dye Binding Dye SYPRO Orange (Fluorescent)

Caption: Ligand binding shifts the equilibrium toward the folded state, increasing the melting temperature (


). Fluorescence increases only when the protein unfolds and the dye binds to exposed hydrophobic regions.
Deep Dive Protocol: Validating SGC-CBP30

This protocol is optimized for the CBP bromodomain. It is a self-validating system because it includes both a negative control (SGC-CBP30N or DMSO) and a selectivity control (JQ1).

Reagents
  • Protein: Recombinant human CBP Bromodomain (2 µM final concentration).

  • Dye: SYPRO Orange (5000x stock, use at 5x final).

  • Buffer: 10 mM HEPES pH 7.5, 500 mM NaCl, 5% Glycerol. Note: High salt mimics the physiological nuclear environment and reduces non-specific aggregation.

  • Compounds: SGC-CBP30, I-CBP112, JQ1, DMSO.

Experimental Workflow
  • Preparation: Dilute protein to 4 µM in assay buffer. Prepare 10x dye solution in buffer.

  • Compound Dispensing: Add 100 nL of compound (10 mM stock) to a 384-well PCR plate to achieve ~25 µM final concentration.

  • Master Mix: Mix Protein and Dye solutions (1:1 ratio).

  • Incubation: Dispense 10 µL of Master Mix into the plate. Centrifuge (1000 x g, 1 min). Incubate at RT for 10 mins to allow equilibrium binding.

  • Melt Curve: Run in a RT-PCR machine (e.g., QuantStudio). Ramp from 25°C to 95°C at 0.05°C/second (or 1°C/minute).

  • Analysis: Calculate the inflection point of the fluorescence transition (

    
    ). Determine 
    
    
    
    .
Diagram 2: TSA Experimental Workflow

TSA_Workflow Step1 1. Prepare Reagents (Protein: 4µM, Dye: 10x) Step3 3. Assembly (Mix Protein+Dye, Add to Plate) Step1->Step3 Step2 2. Compound Addition (SGC-CBP30, Controls) Step2->Step3 Step4 4. Thermal Ramp (25°C -> 95°C) Step3->Step4 Step5 5. Data Analysis (Calculate Delta Tm) Step4->Step5

Caption: Step-by-step workflow for Differential Scanning Fluorimetry to validate ligand binding.

Orthogonal Validation & Troubleshooting

TSA is a screening tool. For publication-quality validation, TSA results must correlate with orthogonal methods.

  • ITC Correlation: A high

    
     (>5°C) in TSA typically correlates with a 
    
    
    
    < 100 nM in Isothermal Titration Calorimetry (ITC). If SGC-CBP30 shows a shift of <3°C, suspect protein degradation or incorrect buffer pH.
  • Selectivity Check: If JQ1 causes a shift >2°C, the protein prep may be contaminated with BET proteins, or the JQ1 concentration is too high (>50 µM), causing non-specific effects.

  • Negative Control: SGC-CBP30N should show minimal shift. If it shifts significantly, the assay conditions may be promoting non-specific hydrophobic interactions.

References
  • SGC-CBP30: A Selective CBP/p300 Bromodomain Inhibitor. Structural Genomics Consortium (SGC). [Link]

  • The structural basis for the selectivity of the CBP/p300 bromodomain inhibitor SGC-CBP30. Hay, D. A., et al. (2014). Journal of the American Chemical Society. [Link]

  • Discovery and Characterization of I-CBP112. Picaud, S., et al. (2015). Cancer Research. [Link]

  • Evaluation of CBP30 Selectivity using Thermal Shift Assays. Hammitzsch, A., et al. (2015). PNAS. [Link]

Sources

A Comparative Guide to the Transcriptional Landscapes of SGC-CBP30 and BET Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Transcriptional Coactivators in Disease

In the intricate world of gene regulation, the dynamic interplay between proteins that "write," "erase," and "read" epigenetic marks dictates cellular fate and function. Among the key "readers" are proteins containing bromodomains, which recognize acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci. Two critical families of bromodomain-containing proteins, the CREB-binding protein (CBP) and its paralog p300, and the Bromodomain and Extra-Terminal (BET) family (comprising BRD2, BRD3, BRD4, and BRDT), have emerged as pivotal therapeutic targets in oncology and inflammatory diseases.[1][2][3]

This guide provides an in-depth comparison of the transcriptional consequences of inhibiting these two families using representative small molecules: SGC-CBP30 , a potent and selective inhibitor of the CBP/p300 bromodomains, and the pan-BET inhibitor JQ1 , a well-characterized tool compound that targets all members of the BET family.[4][5] We will explore the nuances of their mechanisms, the resulting global changes in gene expression, and the experimental methodologies used to elucidate these differences.

Distinct Mechanisms of Action: CBP/p300 vs. BET Proteins

CBP and p300 are transcriptional coactivators that possess histone acetyltransferase (HAT) activity, which is crucial for loosening chromatin structure and facilitating gene expression.[6] Their bromodomains allow them to bind to acetylated histones, further stabilizing their presence at active gene promoters and enhancers.[6] SGC-CBP30 specifically targets this bromodomain, preventing CBP/p300 from "reading" the acetylated histone code and thereby disrupting the expression of a specific subset of genes.[4]

BET proteins, particularly BRD4, also act as transcriptional co-activators by recruiting the positive transcription elongation factor b (P-TEFb) to promoter regions, which in turn phosphorylates RNA polymerase II to stimulate transcriptional elongation.[2][7] BET inhibitors like JQ1 competitively bind to the bromodomains of BET proteins, displacing them from chromatin and leading to a broad downregulation of target gene expression, most notably key oncogenes like MYC.[7][8]

Signaling Pathway: Inhibition of CBP/p300 and BET Proteins

G cluster_0 CBP/p300 Inhibition cluster_1 BET Inhibition SGC_CBP30 SGC-CBP30 CBP_p300 CBP/p300 Bromodomain SGC_CBP30->CBP_p300 Inhibits HAT_activity Histone Acetyltransferase (HAT) Activity CBP_p300->HAT_activity Recruits Target_Genes_CBP Target Gene Expression (e.g., IL-17A) HAT_activity->Target_Genes_CBP Activates Transcription_Factors_CBP Transcription Factors (e.g., IRF4) Transcription_Factors_CBP->Target_Genes_CBP Regulates JQ1 JQ1 BET_Bromodomain BET Bromodomain (BRD4) JQ1->BET_Bromodomain Inhibits P_TEFb P-TEFb BET_Bromodomain->P_TEFb Recruits RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II Phosphorylates Target_Genes_BET Target Gene Expression (e.g., MYC) RNA_Pol_II->Target_Genes_BET Elongates

Caption: Mechanisms of SGC-CBP30 and BET inhibitor action.

Transcriptional Profiling: A Tale of Two Footprints

The most striking difference between SGC-CBP30 and BET inhibitors lies in the breadth of their impact on the transcriptome. Multiple studies have consistently shown that SGC-CBP30 induces a much more focused and restricted set of gene expression changes compared to the widespread effects of pan-BET inhibitors like JQ1.[9][10][11]

Key Findings from Comparative Transcriptomic Studies:
  • More Circumscribed Transcriptional Footprint of SGC-CBP30: In human T cells and multiple myeloma cell lines, RNA sequencing (RNA-seq) analysis revealed that SGC-CBP30 treatment results in significantly fewer differentially expressed genes compared to treatment with JQ1 or other BET inhibitors.[10][11] This suggests that CBP/p300 bromodomain inhibition offers a more targeted approach to modulating gene expression.

  • Distinct Core Target Genes: While both classes of inhibitors can impact cell proliferation and survival, they do so by regulating different sets of key genes.

    • SGC-CBP30 has been shown to primarily suppress the IRF4/Myc transcription pathway in multiple myeloma.[9][11] It also reduces the production of pro-inflammatory cytokines like IL-17A in T cells.[4][9][10]

    • BET inhibitors are well-known for their potent suppression of the master oncogene MYC , as well as other pro-survival genes like BCL2 .[11]

  • Potential for Synergy: The distinct transcriptional effects of CBP/p300 and BET inhibitors suggest that their combination could be a powerful therapeutic strategy.[11] By targeting different nodes in the oncogenic transcriptional network, combination therapy could lead to enhanced efficacy and potentially overcome resistance mechanisms.

Quantitative Comparison of Transcriptional Effects
Cell TypeInhibitorNumber of Differentially Expressed GenesKey Downregulated GenesReference(s)
Human T CellsSGC-CBP30More restrictedIL-17A[10]
Human T CellsJQ1More widespread-[10]
Multiple MyelomaSGC-CBP30FewerIRF4[11]
Multiple MyelomaCPI203 (BETi)More numerousMYC, BCL2[11]

Experimental Workflow for Comparative Transcriptional Profiling

To rigorously compare the transcriptional effects of SGC-CBP30 and BET inhibitors, a multi-omics approach is often employed, integrating transcriptomics (RNA-seq) with epigenomics (ChIP-seq).

Experimental Workflow Diagram

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Sequencing cluster_3 Bioinformatic Analysis Cell_Culture Cell Line of Interest (e.g., MM.1S, Jurkat) Treatment Treat with: - DMSO (Vehicle) - SGC-CBP30 - JQ1 Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Chromatin_Fixation Chromatin Fixation & Sonication Treatment->Chromatin_Fixation RNA_Seq RNA-seq Library Prep & Sequencing RNA_Extraction->RNA_Seq ChIP_Seq ChIP-seq with Antibodies for: - BRD4 - CBP/p300 - H3K27ac Chromatin_Fixation->ChIP_Seq DEG_Analysis Differential Gene Expression Analysis RNA_Seq->DEG_Analysis Peak_Calling Peak Calling & Differential Binding ChIP_Seq->Peak_Calling Pathway_Analysis Pathway & Gene Ontology Analysis DEG_Analysis->Pathway_Analysis Peak_Calling->Pathway_Analysis Integration Integrative Analysis Pathway_Analysis->Integration

Caption: A typical workflow for comparing transcriptional profiles.

Detailed Experimental Protocols
  • Cell Seeding: Plate the desired cell line at an appropriate density to ensure logarithmic growth during the treatment period.

  • Inhibitor Preparation: Prepare stock solutions of SGC-CBP30, JQ1, and a vehicle control (e.g., DMSO) in a suitable solvent.

  • Treatment: Treat the cells with the inhibitors at various concentrations and for different time points (e.g., 6, 12, 24 hours) to capture both early and late transcriptional responses.

  • RNA Isolation: Harvest the cells and isolate total RNA using a column-based kit or TRIzol reagent, followed by DNase treatment to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess RNA integrity using a Bioanalyzer or similar instrument to ensure high-quality RNA (RIN > 8).

  • Library Construction: Prepare RNA-seq libraries from the isolated RNA. This typically involves poly(A) selection for mRNA enrichment, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with antibodies specific for the protein of interest (e.g., BRD4, CBP, p300) or a histone mark (e.g., H3K27ac).

  • Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and sequence them.

  • Quality Control of Sequencing Reads: Use tools like FastQC to assess the quality of the raw sequencing data.

  • Read Alignment: Align the RNA-seq reads to a reference genome using a splice-aware aligner like STAR. Align ChIP-seq reads using an aligner like Bowtie2.

  • Differential Gene Expression Analysis (RNA-seq): Use packages like DESeq2 or edgeR to identify genes that are significantly up- or downregulated upon inhibitor treatment.

  • Peak Calling (ChIP-seq): Use software like MACS2 to identify regions of the genome enriched for the protein of interest.

  • Differential Binding Analysis (ChIP-seq): Identify genomic regions where the binding of the target protein is significantly altered by the inhibitor.

  • Pathway and Gene Ontology (GO) Analysis: Use tools like GSEA or DAVID to identify biological pathways and functions that are enriched in the sets of differentially expressed genes or differentially bound regions.

  • Integrative Analysis: Correlate changes in gene expression with changes in protein binding at promoter and enhancer regions to gain mechanistic insights.

Conclusion and Future Perspectives

The transcriptional profiling of SGC-CBP30 and BET inhibitors reveals two distinct modalities for targeting gene expression. SGC-CBP30 offers a highly selective approach, modulating a more restricted set of genes, which may translate to a more favorable therapeutic window with fewer off-target effects.[10] In contrast, the broad transcriptional repression induced by BET inhibitors like JQ1, particularly their potent downregulation of MYC, has shown significant promise in various cancer models.[12]

The future of epigenetic therapy will likely involve a more nuanced approach, potentially combining these two classes of inhibitors to achieve synergistic effects or using them in specific patient populations identified through biomarker-driven strategies. Furthermore, the development of next-generation inhibitors, including selective degraders (PROTACs) for CBP/p300 or individual BET family members, will provide even more precise tools to dissect and manipulate the transcriptional landscape for therapeutic benefit.[13]

References

  • Chemical probes and inhibitors of bromodomains outside the BET family - PMC - NIH. (n.d.). Retrieved February 8, 2024, from [Link]

  • CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses - PMC - PubMed Central. (n.d.). Retrieved February 8, 2024, from [Link]

  • Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC. (n.d.). Retrieved February 8, 2024, from [Link]

  • Targeting CBP and p300: Emerging Anticancer Agents - MDPI. (n.d.). Retrieved February 8, 2024, from [Link]

  • A Click-Chemistry Approach Reveals the BET Inhibitor Mechanism of Action | Cancer Discovery - AACR Journals. (n.d.). Retrieved February 8, 2024, from [Link]

  • Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One. (n.d.). Retrieved February 8, 2024, from [Link]

  • What are p300-CBP transcription factors inhibitors and how do they work?. (2024, June 21). Retrieved February 8, 2024, from [Link]

  • CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine. (n.d.). Retrieved February 8, 2024, from [Link]

  • The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC - NIH. (n.d.). Retrieved February 8, 2024, from [Link]

  • BET inhibitor - Wikipedia. (n.d.). Retrieved February 8, 2024, from [Link]

  • Bromodomain Inhibitor JQ1 Provides Novel Insights and Perspectives in Rhabdomyosarcoma Treatment - MDPI. (n.d.). Retrieved February 8, 2024, from [Link]

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Safety Operating Guide

Executive Directive: Operational Safety & Environmental Stewardship

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sgccbp30 (SGC-CBP30) Proper Disposal Procedures Audience: Researchers, Laboratory Managers, and EHS Officers.

SGC-CBP30 (CAS: 1613695-14-9) is a highly potent, selective inhibitor of the CBP/p300 bromodomains.[1][2][3][4][5][6] While its Safety Data Sheet (SDS) may not classify it as acutely toxic (e.g., "Fatal if swallowed"), it is a bioactive epigenetic modulator active at nanomolar concentrations.[2]

The Core Safety Philosophy: Treat SGC-CBP30 as a High Potency Active Pharmaceutical Ingredient (HPAPI) surrogate. Standard laboratory waste protocols (e.g., "drain disposal" or "general trash") are strictly prohibited .[2] The compound acts on fundamental transcriptional machinery; therefore, preventing environmental release and inadvertent personnel exposure is the primary operational objective.[2]

Critical Hazard Classification (GHS):

  • H413: May cause long-lasting harmful effects to aquatic life.[2][5][7]

  • Bioactivity: Potent biological modulator (IC50 ~21 nM).[1][2][4][6]

Physical & Chemical Profile for Disposal

Understanding the chemical stability of SGC-CBP30 dictates the disposal method.[2][5]

PropertyDataOperational Implication
CAS Number 1613695-14-9Use for waste manifesting.[1][2][5]
Physical State Crystalline SolidDust generation risk during weighing/spill cleanup.[2][5]
Solubility DMSO (~50 mM), EthanolDo not use water for spill cleanup; compound will precipitate and persist.[2][5]
Stability Stable at -20°C (Solid/DMSO)Does not spontaneously degrade; requires thermal destruction.[2][5]
Hazard Class Aquatic Chronic 4Zero-discharge policy for sinks and drains.[2][5]

Disposal Workflows: Step-by-Step Protocols

Scenario A: Disposal of Solid Waste (Expired/Unused Powder)

Objective: Complete thermal destruction via licensed hazardous waste contractors.[2]

  • Containment: Do not empty the original vial. Keep the substance in its primary container (glass vial/amber bottle).[2]

  • Secondary Containment: Place the primary vial inside a clear, sealable plastic bag (e.g., Ziploc) or a secondary screw-top jar to prevent leakage if the primary glass breaks.

  • Labeling: Affix a hazardous waste label.

    • Must Read: "Hazardous Waste - SGC-CBP30 - Toxic to Aquatic Life."[2][5]

    • GHS Symbol: Environment (Dead tree/fish symbol).[2]

  • Segregation: Deposit into the Solid Chemical Waste Drum designated for incineration.

    • Note: Do not mix with oxidizers or strong acids to prevent unpredictable reactions in the waste stream.[2]

Scenario B: Disposal of Liquid Waste (Stock Solutions in DMSO/Ethanol)

Objective: Prevent solvent permeation and environmental leaching.[2]

  • Segregation: Never pour DMSO stocks down the sink. DMSO facilitates the transport of small molecules through biological membranes (skin) and glove materials.[2]

  • Collection: Transfer expired stock solutions into a Halogenated Organic Solvent Waste container.

    • Why Halogenated? SGC-CBP30 contains a Chlorine atom (C28H33Cl N4O3).[1][2][3][5] Many waste streams require segregation of halogenated compounds to prevent corrosion in incinerators, though small quantities are often accepted in general organic streams.[2] Check local EHS rules.

  • Rinsing: Rinse the empty stock vial with a small volume of acetone or ethanol.[2] Add this rinsate to the solvent waste container.[2]

  • Vial Disposal: Dispose of the rinsed vial in the Glass/Sharps container (if chemically decontaminated) or Solid Chemical Waste (if residue remains).[2]

Scenario C: Trace Contaminated Consumables (Tips, Tubes, Weigh Boats)

Objective: Minimize solid waste volume while maintaining safety.

  • Assessment: Items visibly heavily contaminated (caked powder) must go to Solid Chemical Waste .[2]

  • Trace Waste: Pipette tips, gloves, and weigh boats with non-visible trace residues should be collected in a Biohazard/Chemical Burn Box or a dedicated rigid waste container lined with a yellow hazardous waste bag.[2]

  • Destruction: These containers are sealed and sent for incineration.

Emergency Spill Management Protocol

Pre-requisite: PPE (Nitrile gloves - double gloved recommended due to DMSO solubility, Lab coat, Safety goggles).[2]

Case 1: Powder Spill
  • Isolate: Mark the area.[2] Turn off nearby fans/ventilation to prevent dust dispersal.[2]

  • Dampen: Do NOT sweep dry dust (aerosolization risk).[2] Cover the spill with a paper towel dampened with Ethanol or Acetone (SGC-CBP30 is insoluble in water).[2][5]

  • Wipe: Gently wipe inward from the periphery to the center.[2]

  • Disposal: Place used towels and gloves immediately into a sealable hazardous waste bag.

  • Wash: Clean the surface with soap and water to remove any final residue.[2]

Case 2: Liquid Spill (DMSO Stock)
  • Absorb: Place an absorbent pad (pig mat) or vermiculite over the liquid.[2]

  • Wait: Allow 2-3 minutes for absorption.

  • Collect: Scoop material into a hazardous waste bag using a dustpan.

  • Decontaminate: Scrub the area with 70% Ethanol followed by detergent water.[2]

    • Warning: DMSO penetrates nitrile gloves quickly.[2] Change gloves immediately if the liquid touches them.[2]

Decision Logic: Waste Segregation Flowchart

The following diagram illustrates the decision-making process for segregating SGC-CBP30 waste streams to ensure compliance and safety.

DisposalWorkflow Start Waste Generated: SGC-CBP30 TypeCheck Determine Physical State Start->TypeCheck Solid Solid / Powder (Expired or Spill Debris) TypeCheck->Solid Pure Substance Liquid Liquid Solution (DMSO/Ethanol Stocks) TypeCheck->Liquid Solvated Trace Contaminated Consumables (Tips, Tubes, Gloves) TypeCheck->Trace Trace Residue SolidAction Seal in Primary Container Double Bag Label: 'Toxic to Aquatic Life' Solid->SolidAction LiquidAction Collect in Halogenated Solvent Waste Carboy Liquid->LiquidAction TraceAction Collect in Rigid Burn Box/Chem Waste Bin Trace->TraceAction FinalDest High-Temperature Incineration (Licensed Contractor) SolidAction->FinalDest LiquidAction->FinalDest TraceAction->FinalDest

Caption: Operational workflow for segregating SGC-CBP30 waste streams into correct destruction channels.

References

  • Structural Genomics Consortium (SGC). (2014).[2] SGC-CBP30: A CREBBP/EP300-selective chemical probe. Retrieved from [Link][2]

  • Hay, D. A., et al. (2014).[2] Discovery and Optimization of Small-Molecule Ligands for the CBP/p300 Bromodomains. Journal of the American Chemical Society, 136(26), 9308–9319.[2] [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling SGC-CBP30

Author: BenchChem Technical Support Team. Date: February 2026

Authored for the Forefront of Research and Development

Welcome to your essential guide on the safe handling of SGC-CBP30, a potent and selective inhibitor of CREBBP/p300 bromodomains. In our shared pursuit of scientific advancement, the integrity of our experiments is matched only by the imperative to maintain a safe laboratory environment. This document moves beyond generic safety data sheets to provide a nuanced, experience-driven framework for working with SGC-CBP30. As drug development professionals, we understand that true safety lies not in a checklist, but in a deep, causal understanding of the risks and the rationale behind each protective measure.

SGC-CBP30 is a high-purity, crystalline solid with a molecular weight of 509.04 g/mol .[1] While it is a powerful tool in epigenetic research, its handling requires a meticulous approach rooted in a thorough understanding of its properties.[2]

Core Principle: A Risk-Based Approach to Safety

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all protocol. It is a dynamic process dictated by a careful assessment of every experimental variable. The primary hazards associated with SGC-CBP30 are twofold: potential biological activity due to its potency as a bromodomain inhibitor and its classification as a substance that "may cause long lasting harmful effects to aquatic life." Therefore, our safety protocols are designed to prevent both personnel exposure and environmental release.

A thorough hazard assessment is the first step in any laboratory procedure.[3][4] Before handling SGC-CBP30, it is crucial to evaluate the specific tasks to be performed, the quantities being used, and the potential for aerosol generation.

I. PPE for Handling SGC-CBP30: From Solid to Solution

The physical form of the compound dictates the primary route of potential exposure and, therefore, the necessary protective equipment. The following table summarizes the recommended PPE for handling SGC-CBP30 in its solid, powdered form and when in solution.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing/Aliquoting Solid SGC-CBP30 Safety glasses with side shields or safety goggles2 pairs of nitrile gloves (double-gloved)Lab coatRecommended if weighing outside a chemical fume hood or ventilated balance enclosure
Preparing Stock Solutions Safety glasses with side shields or safety goggles2 pairs of nitrile gloves (double-gloved)Lab coatNot generally required if performed in a chemical fume hood
Cell Culture/In Vitro Assays Safety glasses1 pair of nitrile glovesLab coatNot required

II. Detailed Protocols and Procedural Logic

A. Handling Solid SGC-CBP30

The primary risk when handling the powdered form of a potent compound is the inhalation of fine particulates and the contamination of surfaces.

Step-by-Step Protocol for Weighing:

  • Preparation: Don a lab coat, safety glasses, and two pairs of nitrile gloves.[3] The rationale for double-gloving is to provide an initial barrier that can be removed in case of contamination, leaving a second clean glove to continue work safely.

  • Containment: Whenever possible, perform weighing operations within a chemical fume hood or a ventilated balance enclosure. This engineering control is the most effective way to minimize inhalation exposure.

  • Aliquotting: Use a spatula to carefully transfer the desired amount of SGC-CBP30 to a tared weigh boat or microfuge tube. Avoid any actions that could generate dust.

  • Clean-up: After weighing, carefully wipe down the spatula, balance, and surrounding surfaces with a solvent such as 70% ethanol to decontaminate. Dispose of the wipe as chemical waste.

  • Doffing PPE: Remove the outer pair of gloves and dispose of them in the appropriate chemical waste stream. Remove the remaining PPE before leaving the laboratory.

B. Preparing and Handling SGC-CBP30 Solutions

SGC-CBP30 is soluble in DMSO and ethanol.[5] When in solution, the primary risk shifts from inhalation to skin contact and accidental splashes.

Step-by-Step Protocol for Solubilization:

  • Preparation: Don a lab coat, safety glasses, and a single pair of nitrile gloves.[6]

  • Solvent Addition: In a chemical fume hood, add the desired volume of anhydrous DMSO to the vial containing the solid SGC-CBP30.[7] For example, to prepare a 10 mM stock solution, you would resuspend 1 mg in 196 µL of DMSO.[1]

  • Ensuring Complete Dissolution: If necessary, gently warm the tube to 37°C for 10 minutes or use an ultrasonic bath to ensure the compound is fully dissolved.[5]

  • Storage: Stock solutions can be stored at -20°C for up to a year or at -80°C for up to two years.[8] It is advisable to aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles.[1]

G cluster_prep Preparation cluster_handling Handling Solid cluster_solution Preparing Solution cluster_storage Storage prep_solid Don Lab Coat, Safety Glasses, Double Nitrile Gloves weigh Weigh SGC-CBP30 in Ventilated Enclosure prep_solid->weigh transfer Carefully Transfer Powder weigh->transfer add_solvent Add Anhydrous DMSO in Fume Hood transfer->add_solvent dissolve Ensure Complete Dissolution (Warm/Sonicate if needed) add_solvent->dissolve aliquot Aliquot into Working Volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for handling solid SGC-CBP30 and preparing stock solutions.

III. Spill Management and Disposal Plan

Accidents happen, and a well-defined plan is a critical component of laboratory safety.

Spill Response:

  • Alert: Immediately alert others in the vicinity.

  • Isolate: Cordon off the affected area.

  • Assess: If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.

  • Clean-up (for small spills):

    • Solid: Gently cover the spill with absorbent paper towels to avoid raising dust. Dampen the towels with water and carefully wipe the area.

    • Liquid: Cover the spill with absorbent material and allow it to soak up the solution.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., 70% ethanol), followed by soap and water.

  • Dispose: All materials used for spill clean-up must be placed in a sealed bag and disposed of as hazardous chemical waste.

Disposal of SGC-CBP30 Waste

The Safety Data Sheet for SGC-CBP30 clearly states that it may cause long-lasting harmful effects to aquatic life.[9] Therefore, it is imperative that SGC-CBP30 and any materials contaminated with it are not disposed of down the drain.[10]

Disposal Decision Tree:

G start SGC-CBP30 Waste Generated waste_type What is the waste type? start->waste_type solid Solid Waste (unused compound, contaminated gloves, tubes, tips) waste_type->solid Solid liquid Liquid Waste (stock solutions, cell culture media) waste_type->liquid Liquid solid_container Collect in a dedicated, labeled hazardous waste container. solid->solid_container liquid_container Collect in a dedicated, labeled halogenated liquid waste container. liquid->liquid_container disposal Arrange for pickup by EHS or licensed waste contractor. solid_container->disposal no_drain DO NOT pour down the drain. liquid_container->no_drain liquid_container->disposal no_drain->liquid_container

Caption: Decision tree for the proper disposal of SGC-CBP30 waste.

IV. Conclusion: Fostering a Culture of Safety

The responsible use of powerful research compounds like SGC-CBP30 is a cornerstone of scientific integrity. By integrating this detailed, procedure-specific guidance into your laboratory's standard operating procedures, you are not only protecting yourself and your colleagues but also ensuring the validity and reproducibility of your data. This commitment to safety is an investment in the future of our research and the development of novel therapeutics.

References

  • PharmaGuideHub. (2025, January 27). HANDLING OF POTENT MOLECULES (CATEGORY-IV).
  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
  • Bioprocess Online. (2017, May 5). Handling Processing Of Potent Compounds A Holistic Approach.
  • Cayman Chemical. (2019, August 13). Small Molecule Inhibitors Selection Guide.
  • RiskAssess. Disposal of chemical wastes.
  • APExBIO. SGC-CBP30 - Potent CREBBP/EP300 Bromodomain Inhibitor.
  • STEMCELL Technologies. SGC-CBP30.
  • Bakar Labs. (2025, September 10). Personal Protective Equipment (PPE) Guidelines for Laboratory Work.
  • NIH's Seed. Regulatory Knowledge Guide for Small Molecules.
  • BPS Bioscience. SGC-CBP30 CREBBP, p300 27650-1.
  • Chemical Waste. (2014, October 1). Chemical Waste That Impact on Aquatic Life or Water Quality.
  • Aenova Group. SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS.
  • Using PPE in the Laboratory (OHS102) Course Material. (2020, July 13).
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • US EPA. (2025, June 6). Learn About Aquatic Trash.
  • Selleck Chemicals. SGC-CBP30 | CBP/p300 Bromodomain Inhibitor | CAS 1613695-14-9.
  • UTHSC. Laboratory-Specific Procedure for the use of Personal Protective Equipment (PPE).
  • MedchemExpress.com. SGC-CBP30 | CBP/p300 Inhibitor.
  • The Impact of Chemical Pollution on Our Waterways and Drinking Water. (2024, August 28).
  • Okanagan Basin Water Board. Discarded chemicals can mess up aquatic organisms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.